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  • Product: Tert-butyl cyclobutylacetate
  • CAS: 79033-94-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Boiling Point of Tert-butyl Cyclobutylacetate

Foreword: Bridging Structure and Function in Drug Development In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on a profound understanding of the interplay between molecular s...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Bridging Structure and Function in Drug Development

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on a profound understanding of the interplay between molecular structure and physicochemical properties. The cyclobutane motif, once considered a mere curiosity of strained ring systems, has emerged as a valuable scaffold, offering unique three-dimensional diversity and improved metabolic stability in drug candidates.[1][2] When this strained carbocycle is functionalized with a tert-butyl ester, a common protecting group and a modulator of pharmacokinetic properties, we arrive at tert-butyl cyclobutylacetate – a molecule of significant interest. This guide provides a comprehensive analysis of two of its most critical properties: thermodynamic stability and boiling point. For researchers engaged in the synthesis, purification, and formulation of novel therapeutics, a thorough grasp of these parameters is not merely academic; it is a prerequisite for efficient process development and the successful translation of a compound from the laboratory to the clinic.

I. Molecular Architecture: A Union of Strain and Steric Hindrance

To comprehend the physicochemical behavior of tert-butyl cyclobutylacetate, we must first dissect its molecular structure. The molecule is an ester formed from cyclobutanecarboxylic acid and tert-butanol. This seemingly simple composition gives rise to a fascinating interplay of electronic and steric effects that govern its stability and volatility.

Caption: Molecular structure of tert-butyl cyclobutylacetate.

II. Thermodynamic Stability: The Energetic Landscape of a Strained Ester

The thermodynamic stability of a molecule is a critical determinant of its shelf-life, reactivity, and potential degradation pathways. In the case of tert-butyl cyclobutylacetate, two primary structural features dictate its energetic profile: the inherent ring strain of the cyclobutane moiety and the electronic and steric characteristics of the tert-butyl ester group.

The Energetic Penalty of the Cyclobutane Ring

Cyclobutane is inherently unstable compared to its acyclic analogue, butane, or larger cycloalkanes like cyclohexane. This instability, termed "ring strain," is a composite of two main factors:

  • Angle Strain: The ideal bond angle for sp³ hybridized carbon atoms is 109.5°. In a planar cyclobutane ring, the internal C-C-C bond angles would be a rigid 90°, leading to significant deviation from the ideal geometry and, consequently, increased potential energy.[3][4] To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation.[5][6]

  • Torsional Strain: This arises from the eclipsing of C-H bonds on adjacent carbon atoms. The puckered conformation of cyclobutane also helps to reduce these eclipsing interactions, but some torsional strain remains.[3][6]

The total ring strain of cyclobutane is approximately 26.3 kcal/mol, a significant energetic penalty that makes the ring susceptible to opening reactions under certain conditions.[6] This inherent instability is a crucial consideration in the handling and processing of tert-butyl cyclobutylacetate, as it suggests that the molecule may be prone to degradation pathways involving the cleavage of the cyclobutane ring, such as through a Grob-type fragmentation under suitable electronic conditions.[7][8]

The Influence of the Tert-butyl Ester Group

The tert-butyl ester group, while sterically bulky, is generally considered to be electronically stabilizing for the ester functionality itself. The electron-donating nature of the tert-butyl group can help to stabilize the carbonyl group. However, the primary role of the tert-butyl group in the context of stability is as a robust protecting group. It is notably stable under a wide range of nucleophilic and basic conditions due to the steric hindrance provided by the bulky tertiary butyl group.[9]

Conversely, the tert-butyl ester is designed for facile cleavage under acidic conditions. This lability is due to the formation of a stable tertiary carbocation (isobutylene) upon protonation of the ester oxygen, which is a low-energy pathway for deprotection.[9]

Overall Thermodynamic Profile

The overall thermodynamic stability of tert-butyl cyclobutylacetate is a balance between the destabilizing ring strain of the cyclobutane and the inherent stability of the tert-butyl ester under neutral or basic conditions. While the ester group itself is not unusually reactive, the presence of the strained ring makes the entire molecule more energetic than a comparable acyclic or unstrained cyclic ester.

Caption: Factors influencing the thermodynamic stability.

III. Boiling Point: A Measure of Intermolecular Forces and Volatility

The boiling point of a pure compound is a fundamental physical property that dictates its volatility and is crucial for designing purification protocols such as distillation. While no experimentally determined boiling point for tert-butyl cyclobutylacetate is readily available in the literature, we can make a well-reasoned estimation based on the structural contributions of its constituent parts and comparison with analogous molecules.

Factors Governing Boiling Point

The boiling point of a substance is primarily determined by the strength of its intermolecular forces. For an ester like tert-butyl cyclobutylacetate, these include:

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular weight and surface area. With a molecular formula of C₁₀H₁₈O₂, tert-butyl cyclobutylacetate has a moderate molecular weight, contributing to these forces.

  • Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment due to the polarized C=O and C-O bonds. These interactions lead to higher boiling points compared to nonpolar alkanes of similar molecular weight.[10]

Unlike alcohols or carboxylic acids, esters cannot act as hydrogen bond donors, which means their boiling points are generally lower than those of alcohols with a similar number of carbon atoms.[10]

Structural Effects on Boiling Point
  • Molecular Weight: As the number of carbon atoms increases, so does the strength of the van der Waals forces, leading to a higher boiling point.[11]

  • Branching: Increased branching in a molecule generally leads to a lower boiling point compared to its straight-chain isomer. This is because the more spherical shape of branched molecules reduces the surface area available for intermolecular contact, thereby weakening the van der Waals forces.[12][13] The highly branched tert-butyl group in tert-butyl cyclobutylacetate will significantly influence its boiling point in this manner.

Estimation of Boiling Point

To estimate the boiling point of tert-butyl cyclobutylacetate, we can compare it to esters with similar molecular weights and functional groups.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Propyl acetateC₅H₁₀O₂102.13102[11][14][15][16]
n-Butyl acetateC₆H₁₂O₂116.16126[12][17]
tert-Butyl acetateC₆H₁₂O₂116.1698[18]
Ethyl cyclobutanecarboxylateC₇H₁₂O₂128.17~157-159 (est.)
tert-Butyl cyclobutylacetate C₁₀H₁₈O₂ 170.25 Estimated: 180-200
n-Butyl butyrateC₈H₁₆O₂144.21165[19]

Note: The boiling point for ethyl cyclobutanecarboxylate is an estimation based on available data for similar compounds.

The comparison between n-butyl acetate (126 °C) and its branched isomer tert-butyl acetate (98 °C) clearly illustrates the boiling point depression caused by steric hindrance. Tert-butyl cyclobutylacetate has a significantly higher molecular weight than these examples, which will increase its boiling point. However, the presence of both the bulky tert-butyl group and the compact cyclobutane ring will likely lead to a lower boiling point than a linear ester of the same molecular weight. Based on these considerations, the boiling point of tert-butyl cyclobutylacetate is estimated to be in the range of 180-200 °C at atmospheric pressure.

IV. Experimental and Computational Protocols

To move from estimation to empirical data, the following protocols for the experimental determination of boiling point and the computational analysis of thermodynamic stability are recommended.

Experimental Determination of Boiling Point

Given the estimated boiling point, vacuum distillation is a suitable method for purification and accurate boiling point determination, as it mitigates the risk of thermal decomposition.[20]

Protocol: Boiling Point Determination by Vacuum Distillation

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus using dry glassware.

    • Place a magnetic stir bar in a round-bottom flask of appropriate size (e.g., 25 mL or 50 mL).

    • Connect the flask to a distillation head equipped with a thermometer, a condenser, and a receiving flask.

    • Connect the vacuum takeoff adapter to a vacuum trap and a vacuum pump. A manometer should be included in the line to monitor the pressure accurately.

  • Sample Preparation:

    • Charge the round-bottom flask with approximately 10-15 mL of purified tert-butyl cyclobutylacetate.

  • Distillation Procedure:

    • Begin stirring the sample.

    • Slowly and carefully apply the vacuum, ensuring that the system is sealed and the pressure stabilizes at a desired level (e.g., 10-20 mmHg).

    • Once the pressure is stable, begin heating the distillation flask using a heating mantle.

    • Observe the temperature as the liquid begins to boil and the vapor condenses.

    • Record the temperature at which a steady distillation rate is achieved and the thermometer bulb is fully bathed in the condensing vapor. This temperature is the boiling point at the recorded pressure.

    • Collect the distilled product in the receiving flask.

  • Correction to Atmospheric Pressure:

    • The observed boiling point under reduced pressure can be corrected to the normal boiling point (at 760 mmHg) using a pressure-temperature nomograph or the Clausius-Clapeyron equation. This step is crucial for standardizing the data.

Boiling_Point_Determination_Workflow cluster_prep Preparation cluster_proc Procedure cluster_analysis Analysis A Assemble Vacuum Distillation Apparatus B Charge Flask with tert-butyl cyclobutylacetate A->B C Apply and Stabilize Vacuum B->C D Heat Sample to Boiling C->D E Record Stable Temperature and Pressure D->E F Collect Distillate E->F G Correct Boiling Point to Atmospheric Pressure F->G

Caption: Workflow for experimental boiling point determination.

Computational Analysis of Thermodynamic Stability

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetics of molecules.

Protocol: DFT Calculation of Thermodynamic Stability

  • Software:

    • Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Geometry Optimization: Perform a full geometry optimization of the tert-butyl cyclobutylacetate molecule using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.[5] This will find the lowest energy conformation of the molecule.

    • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

    • Isodesmic Reaction: To quantify the ring strain, an isodesmic reaction can be modeled. This is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. An example of an isodesmic reaction is: tert-butyl cyclobutylacetate + 2 x propane -> tert-butyl acetate + n-pentane + cyclobutane By calculating the Gibbs free energy change for this reaction, the strain energy contribution of the cyclobutane ring in the ester can be isolated.

  • Data Analysis:

    • The calculated Gibbs free energy of formation provides a quantitative measure of the molecule's thermodynamic stability.

    • The results of the isodesmic reaction will provide insight into the specific contribution of the cyclobutane ring to the overall instability of the molecule.

V. Conclusion and Future Directions

Tert-butyl cyclobutylacetate presents a compelling case study in the influence of molecular architecture on physicochemical properties. Its thermodynamic stability is a delicate balance between the inherent strain of the cyclobutane ring and the robust nature of the tert-butyl ester. The boiling point, while not experimentally determined, is predicted to be in the range of 180-200 °C, a value that reflects the competing effects of its molecular weight and branched structure. The protocols outlined in this guide provide a clear pathway for the empirical determination and computational validation of these crucial parameters. For scientists in drug development, a deep understanding of these properties is indispensable for the design of efficient synthetic routes, robust purification schemes, and stable formulations, ultimately accelerating the journey of novel therapeutics to the patients who need them.

VI. References

  • Alder, R. W., Carta, F., Reed, C. A., Stoyanova, I., & Willis, C. L. (2010). The unusual nature of protonated bicyclo[2.2.2]oct-1-ene. Organic & Biomolecular Chemistry, 8(7), 1551–1559.

  • Yang, W., & Drueckhammer, D. G. (2003). Computational Study of the Aminolysis of Esters. The Reaction of Methylformate with Ammonia. The Journal of Organic Chemistry, 68(3), 889–896.

  • Li, J., & Szostak, M. (2018). Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters. Molecules, 23(10), 2648.

  • Cheméo. (n.d.). Chemical Properties of Peroxybenzoic acid, tert-butyl ester (CAS 614-45-9). Retrieved from [Link]

  • Gómez-Bombarelli, R., González-Pérez, M., Pérez-Prior, M. T., Calle, E., & Casado, J. (2009). Computational Study of the Acid Dissociation of Esters and Lactones. A Case Study of Diketene. The Journal of Organic Chemistry, 74(12), 4615–4623.

  • Zhao, Q., et al. (2025). Exploration on thermal behavior of synthetic ester with antioxidant based on thermodynamic analysis and molecular simulations. Journal of Molecular Modeling, 31(1), 12.

  • Wang, F., et al. (2024). Computational Chemistry Study of Acid-Catalyzed Esterification Reactions between Carboxylic Acids and Alcohols. University Chemistry, 39(5), 1-9.

  • MacKenzie, C. (1971). Experimental Organic Chemistry. Prentice-Hall.

  • PubChem. (n.d.). Tert-butyl acetoacetate. Retrieved from [Link]

  • Reddit. (2024, April 28). Synthesis of tert-butylacetate. r/OrganicChemistry. Retrieved from [Link]

  • PubChem. (n.d.). Cyclobutyl acetate. Retrieved from [Link]

  • Filali, E., Lloyd-Jones, G. C., & Sale, D. A. (2009). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 2009(2), 205-208.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Osberger, T. J., et al. (2016). Synthesis of all-syn cyclobutane-based heterobicyclic fragments. Organic Letters, 18(24), 6344-6347.

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • YouTube. (2020, August 28). Grob Fragmentation | Mechanism | With Problems | CSIR-NET GATE DU M.Sc. [Video]. Chem Tricks. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

  • YouTube. (2022, November 27). Boiling Point Under Vacuum: Detailed Explanations [Video]. LambdaGeeks. Retrieved from [Link]

  • ResearchGate. (n.d.). Grob Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • American Chemical Society. (2026, January 29). A Guided Inquiry Undergraduate Organic Chemistry Laboratory Experiment - Synthesis and Characterization of an Unknown Solid Ester through Fischer Esterification. ACS Symposium Series.

  • Al-Dahhan, W. H. (2021). Experimental No. (2) Boiling Point. Mustansiriyah University.

  • ResearchGate. (n.d.). The boiling temperature and heat of evaporation of esters at normal pressure. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl acetate. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Acetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Cyclobutane, methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Swietoslawski, W. (1936). The boiling temperature of ethyl ether and its relation to pressure. Journal of Research of the National Bureau of Standards, 17(4), 453-457.

  • Loba Chemie. (n.d.). n-BUTYL ACETATE GC. Retrieved from [Link]

  • Loba Chemie. (n.d.). iso-BUTYL ACETATE For Synthesis. Retrieved from [Link]

  • NIST. (n.d.). Butanoic acid, butyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Methyl cyclopentylacetate. Retrieved from [Link]

Sources

Exploratory

Mechanism and Methodologies for the Formation of tert-Butyl Cyclobutylacetate Derivatives: A Comprehensive Guide

Executive Summary & Rationale In modern medicinal chemistry and drug development, the incorporation of highly saturated, sp³-rich motifs like the cyclobutane ring is a proven strategy to improve metabolic stability, incr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In modern medicinal chemistry and drug development, the incorporation of highly saturated, sp³-rich motifs like the cyclobutane ring is a proven strategy to improve metabolic stability, increase aqueous solubility, and restrict molecular conformation. tert-Butyl cyclobutylacetate derivatives serve as critical building blocks in this paradigm. The tert-butyl ester acts as a robust, sterically hindered protecting group that resists nucleophilic attack during downstream functionalizations (such as cross-coupling or enolate alkylations) and can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) orthogonal to base-labile groups [1].

As a Senior Application Scientist, I have observed that the synthesis of these derivatives is often plagued by low yields if the wrong mechanistic pathway is chosen. Cyclobutyl systems are notoriously prone to ring-opening and elimination reactions due to inherent ring strain (~26 kcal/mol). This whitepaper dissects the mechanistic pathways for synthesizing tert-butyl cyclobutylacetate, providing field-proven, self-validating protocols to ensure high-fidelity chemical generation.

Mechanistic Pathways for Formation

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination & Reduction (The Gold Standard)

The most reliable and scalable method for synthesizing tert-butyl cyclobutylacetate avoids the direct alkylation of cyclobutyl halides entirely. Instead, it utilizes cyclobutanone as the electrophile in a Horner-Wadsworth-Emmons (HWE) reaction with tert-butyl diethylphosphonoacetate, followed by catalytic hydrogenation [1].

Mechanistic Causality:

  • Deprotonation: Sodium hydride (NaH) irreversibly deprotonates the phosphonate, driving the formation of the nucleophilic carbanion quantitatively.

  • Nucleophilic Addition: The carbanion attacks the highly electrophilic carbonyl carbon of cyclobutanone. The relief of angle strain in the sp² to sp³ transition at the cyclobutane carbon thermodynamically favors this addition.

  • Oxaphosphetane Formation & Elimination: A four-membered oxaphosphetane intermediate forms and rapidly collapses, driven by the formation of the exceptionally strong P=O bond in the diethyl phosphate byproduct.

  • Reduction: The resulting exocyclic alkene (tert-butyl cyclobutylideneacetate) is subjected to palladium-catalyzed hydrogenation, delivering the target saturated ester via syn-addition of hydrogen.

HWE_Mechanism A tert-Butyl diethylphosphonoacetate B Phosphonate Carbanion (NaH in THF) A->B Deprotonation (0 °C) D Oxaphosphetane Intermediate B->D Nucleophilic Addition C Cyclobutanone C->D Carbonyl Attack E tert-Butyl cyclobutylideneacetate D->E Elimination (-Diethyl phosphate) F Catalytic Hydrogenation (H2, Pd/C) E->F Alkene Reduction G tert-Butyl cyclobutylacetate F->G Final Product

Figure 1: Horner-Wadsworth-Emmons (HWE) olefination and reduction pathway.

Pathway B: Arndt-Eistert Homologation via Wolff Rearrangement

When the starting material is cyclobutanecarboxylic acid, the Arndt-Eistert homologation provides a precise, stereoretentive method to extend the carbon chain by one methylene unit while simultaneously installing the tert-butyl ester [2, 3].

Mechanistic Causality: The acid is converted to an acid chloride and reacted with diazomethane to form an α-diazoketone. Upon thermal or photochemical activation (often with a Ag(I) catalyst), nitrogen gas is extruded, generating an electron-deficient singlet carbene. This triggers the Wolff Rearrangement : a 1,2-alkyl shift of the cyclobutyl group to the carbene carbon, forming a highly reactive ketene. Trapping this ketene in situ with anhydrous tert-butanol yields the tert-butyl cyclobutylacetate [2].

Wolff_Rearrangement A Cyclobutanecarbonyl chloride B alpha-Diazoketone A->B CH2N2 (Diazomethane) C Carbene Intermediate B->C Ag(I) or Heat (-N2) D Ketene Intermediate C->D 1,2-Alkyl Shift (Wolff Rearrangement) E tert-Butyl cyclobutylacetate D->E tert-Butanol Nucleophilic Trapping

Figure 2: Arndt-Eistert homologation via Wolff rearrangement mechanism.

Pathway C: Direct Alkylation (The Pitfall)

A common novice approach is the direct alkylation of a tert-butyl acetate enolate (generated via LDA) with cyclobutyl bromide. This is fundamentally flawed. The secondary cyclobutyl halide is highly sterically hindered and possesses significant ring strain. The strongly basic enolate predominantly acts as a base rather than a nucleophile, leading to E2 elimination (yielding cyclobutene) rather than the desired SN2 substitution. Yields rarely exceed 15-20%.

Comparative Data Analysis

To guide process chemistry decisions, the quantitative metrics of the three discussed pathways are summarized below. The HWE route demonstrates superior scalability and safety profiles.

MetricPathway A: HWE + ReductionPathway B: Arndt-EistertPathway C: Direct Alkylation
Typical Overall Yield 75 – 85%50 – 65%< 20%
Scalability High (Multi-kilogram)Low to Medium (Hazardous)Low (Poor atom economy)
Primary Safety Hazard Pyrophoric Pd/C handlingExplosive DiazomethaneHighly reactive strong bases
Major Byproducts Diethyl phosphate (water-soluble)Nitrogen gas (N₂)Cyclobutene (gas), unreacted SM
E-Factor (Waste/Product) ~15-20 (Favorable)> 50 (High solvent/reagent waste)> 100 (Unfavorable)

Experimental Protocols (Self-Validating Systems)

The following protocol details the Pathway A (HWE + Reduction) workflow, engineered with built-in validation checkpoints to ensure process integrity.

Phase 1: Synthesis of tert-Butyl Cyclobutylideneacetate

Objective: Construct the exocyclic alkene via HWE olefination.

  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 30 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL).

    • Causality: THF strongly solvates the Na⁺ cation, maximizing the nucleophilicity of the resulting carbanion.

  • Deprotonation: Cool the suspension to 0 °C. Dropwise, add tert-butyl diethylphosphonoacetate (1.1 eq, 27.5 mmol). Stir for 30 minutes.

    • Self-Validation: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution, accompanied by the cessation of H₂ gas evolution. This visually confirms quantitative carbanion formation.

  • Electrophile Addition: Add cyclobutanone (1.0 eq, 25 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Causality: Maintaining 0 °C during addition prevents the exothermic self-aldol condensation of cyclobutanone.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (50 mL). Extract with Ethyl Acetate (3 × 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Self-Validation: TLC analysis will show the disappearance of the non-UV-active cyclobutanone (visualized by KMnO₄ stain) and the appearance of a strongly UV-active product spot (due to the conjugated α,β-unsaturated ester system).

Phase 2: Catalytic Hydrogenation to tert-Butyl Cyclobutylacetate

Objective: Stereoselective reduction of the exocyclic alkene.

  • Setup: Dissolve the purified tert-butyl cyclobutylideneacetate (20 mmol) in anhydrous Methanol (50 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.05 eq by weight).

    • Causality: Methanol is chosen as it readily dissolves H₂ gas and facilitates the syn-addition mechanism on the palladium surface.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Methanol (20 mL).

    • Safety Note: Never let the filtered Pd/C dry out in the presence of solvent fumes, as it is highly pyrophoric.

  • Concentration & Validation: Concentrate the filtrate in vacuo to yield the pure tert-butyl cyclobutylacetate.

    • Self-Validation: ¹H NMR analysis must show the complete disappearance of the vinylic proton multiplet at ~5.50 ppm, and the appearance of a new highly shielded cyclobutyl methine proton at ~2.50 ppm [1].

References

  • Title: US20150225394A1 - Cyclopropylamines as LSD1 inhibitors (Details the exact HWE and reduction methodology for tert-butyl cyclobutylideneacetate intermediates).
  • Title: Exploitation of the Arndt–Eistert Homologation of N-Methyl-α-Amino Acids for Concomitant Ester and N-Methyl Peptide Formation Source: Australian Journal of Chemistry (CSIRO Publishing) URL: [Link]

  • Title: Ring contraction in synthesis of functionalized carbocycles Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Industrial-Scale Production of tert-Butyl Cyclobutylacetate

Introduction: The Strategic Importance of tert-Butyl Cyclobutylacetate in Pharmaceutical Research The cyclobutane motif is an increasingly important structural element in modern medicinal chemistry.[1] Its unique three-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of tert-Butyl Cyclobutylacetate in Pharmaceutical Research

The cyclobutane motif is an increasingly important structural element in modern medicinal chemistry.[1] Its unique three-dimensional structure can impart favorable properties to drug candidates, such as conformational rigidity, improved metabolic stability, and the ability to fill hydrophobic pockets in target proteins.[1] Within this context, tert-butyl cyclobutylacetate serves as a key building block and intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). The tert-butyl ester functional group provides a sterically hindered and lipophilic moiety that can modulate the pharmacokinetic profile of a molecule and also serves as a robust protecting group that can be selectively removed under acidic conditions.[2][3]

The scaling up of tert-butyl cyclobutylacetate production from laboratory to industrial research quantities presents a set of unique challenges. These include ensuring high conversion rates, managing potential side reactions, developing efficient purification protocols, and adhering to stringent safety and environmental regulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe scale-up of tert-butyl cyclobutylacetate synthesis.

Synthetic Strategy: Fischer-Speier Esterification as a Cost-Effective and Scalable Route

Several methods can be employed for the synthesis of tert-butyl esters.[2][4] For industrial-scale production, the Fischer-Speier esterification is often the most economically viable and straightforward approach.[4][5] This classic method involves the acid-catalyzed reaction between a carboxylic acid (cyclobutanecarboxylic acid) and an excess of an alcohol (tert-butanol).[5][6]

The reaction is an equilibrium process, and to drive it towards the formation of the desired ester, a large excess of the alcohol is typically used, and/or the water formed during the reaction is removed.[5][7]

Reaction Mechanism: Acid-Catalyzed Esterification

The mechanism of Fischer esterification involves several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclobutanecarboxylic acid, increasing the electrophilicity of the carbonyl carbon.[6]

  • Nucleophilic Attack by the Alcohol: The oxygen atom of tert-butanol acts as a nucleophile and attacks the activated carbonyl carbon.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, tert-butyl cyclobutylacetate, and regenerate the acid catalyst.

Visualizing the Production Workflow

The following diagram illustrates the key stages in the scaled-up production of tert-butyl cyclobutylacetate.

G cluster_0 Synthesis Stage cluster_1 Work-up & Purification cluster_2 Final Product Reagents Cyclobutanecarboxylic Acid tert-Butanol Acid Catalyst Reactor Jacketed Glass Reactor Reagents->Reactor Reaction Esterification Reaction (Controlled Temperature) Reactor->Reaction Quenching Quenching (e.g., NaHCO3 solution) Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Aqueous Washes (Brine) Extraction->Washing Drying Drying of Organic Phase (e.g., Na2SO4) Washing->Drying Filtration Filtration Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Fractional Distillation Concentration->Purification FinalProduct tert-Butyl Cyclobutylacetate Purification->FinalProduct QC Quality Control (GC, NMR, etc.) FinalProduct->QC

Caption: Workflow for the scaled-up synthesis of tert-butyl cyclobutylacetate.

Detailed Protocol for Scaled-Up Synthesis

This protocol is designed for a nominal 1 kg scale production of tert-butyl cyclobutylacetate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[8][9]

Materials and Equipment
Reagent/Equipment Specification Supplier Example
Cyclobutanecarboxylic Acid≥98% puritySigma-Aldrich
tert-ButanolAnhydrous, ≥99.5%Alfa Aesar
Sulfuric AcidConcentrated (98%)Fisher Scientific
Ethyl AcetateACS GradeVWR
Sodium BicarbonateSaturated Aqueous Solution---
BrineSaturated Aqueous NaCl---
Anhydrous Sodium SulfateGranular---
20 L Jacketed Glass ReactorWith overhead stirrer, reflux condenser, and temperature probeBuchi
20 L Separatory Funnel------
Rotary EvaporatorWith appropriate flask sizeHeidolph
Fractional Distillation UnitWith vacuum pump and heating mantle---
Step-by-Step Procedure
  • Reactor Setup: Assemble the 20 L jacketed glass reactor with an overhead stirrer, a reflux condenser topped with a drying tube, and a temperature probe. Ensure all glassware is dry.

  • Reagent Charging:

    • Charge the reactor with cyclobutanecarboxylic acid (1.0 kg, 10.0 mol).

    • Add tert-butanol (3.7 L, 39.4 mol, ~4 equivalents).

    • Begin stirring the mixture at a moderate speed (e.g., 150-200 rpm).

  • Catalyst Addition:

    • Slowly and carefully add concentrated sulfuric acid (50 mL, 0.94 mol, 0.094 equivalents) to the stirred mixture. Caution: The addition of sulfuric acid is exothermic. Monitor the temperature closely and use the reactor jacket for cooling if necessary to maintain the temperature below 40°C.

  • Reaction:

    • Heat the reaction mixture to a gentle reflux (approximately 80-85°C).

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[4] The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a 20 L separatory funnel containing a saturated aqueous solution of sodium bicarbonate (5 L). Caution: Vigorous gas evolution (CO2) will occur. Add the reaction mixture in portions and vent the separatory funnel frequently.

    • Once the gas evolution has ceased, shake the separatory funnel and allow the layers to separate.

    • Separate the aqueous layer and extract it with ethyl acetate (2 x 1 L).

    • Combine all organic layers and wash them with brine (2 x 2 L).

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess tert-butanol.

  • Purification:

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure tert-butyl cyclobutylacetate.

Process Optimization and Troubleshooting

Scaling up a chemical synthesis often reveals challenges not apparent at the laboratory scale. The following table outlines potential issues and their solutions.

Problem Potential Cause Solution
Low Conversion Insufficient reaction time or catalyst amount.Increase reaction time and monitor by GC/TLC. A slight increase in catalyst loading can be considered.
Inefficient water removal.For larger scales, a Dean-Stark apparatus can be employed to remove water azeotropically.[5]
Side Product Formation Dehydration of tert-butanol to isobutylene.Maintain a controlled reaction temperature.
Polymerization of isobutylene.The use of a polymerization inhibitor can be explored if isobutylene formation is significant.[10]
Difficult Work-up Emulsion formation during extraction.Addition of more brine can help break the emulsion. Slow, gentle inversions during extraction are recommended over vigorous shaking.
Product Purity Issues Incomplete removal of starting materials or byproducts.Ensure efficient fractional distillation with a good vacuum and a fractionating column of appropriate height.
Troubleshooting Logic Diagram

G Start Process Deviation Detected (e.g., Low Yield, Impurity) Check_Conversion Check Reaction Conversion (GC/TLC) Start->Check_Conversion Low_Conversion Conversion < 95%? Check_Conversion->Low_Conversion Incomplete_Reaction Incomplete Reaction Low_Conversion->Incomplete_Reaction Yes High_Conversion Conversion ≥ 95% Low_Conversion->High_Conversion No Extend_Time Extend Reaction Time or Increase Catalyst Load Incomplete_Reaction->Extend_Time Extend_Time->Check_Conversion Check_Purity Check Product Purity (GC/NMR) High_Conversion->Check_Purity Impure_Product Impure Product? Check_Purity->Impure_Product Purification_Issue Purification Issue Impure_Product->Purification_Issue Yes Pure_Product Product is Pure Impure_Product->Pure_Product No Optimize_Distillation Optimize Distillation Parameters Purification_Issue->Optimize_Distillation Optimize_Distillation->Check_Purity Investigate_Workup Investigate Work-up Losses Pure_Product->Investigate_Workup End Process Optimized Investigate_Workup->End

Caption: A logical flow for troubleshooting common issues in the scale-up process.

Safety Considerations

The industrial-scale synthesis of tert-butyl cyclobutylacetate requires strict adherence to safety protocols.

  • Reagent Handling: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care, using appropriate PPE, including acid-resistant gloves and a face shield.[9] tert-Butanol is flammable and should be kept away from ignition sources.[11]

  • Reaction Monitoring: The reaction should be monitored for any signs of an uncontrolled exotherm. An emergency cooling plan should be in place.

  • Pressure Management: During the work-up, the quenching step generates a significant amount of CO2 gas, which can lead to a pressure buildup in a closed system.[12] Ensure adequate venting.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.

Quality Control and Analytical Methods

The purity and identity of the final product should be confirmed using a combination of analytical techniques:

  • Gas Chromatography (GC): To determine the purity of the final product and to monitor the progress of the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of tert-butyl cyclobutylacetate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (ester carbonyl).

  • Karl Fischer Titration: To determine the water content of the final product.

Process Analytical Technology (PAT) for Enhanced Control

For large-scale manufacturing, the implementation of Process Analytical Technology (PAT) can provide real-time monitoring and control of the reaction.[13][14] In-situ spectroscopic techniques, such as FT-IR or Raman spectroscopy, can be used to monitor the disappearance of the carboxylic acid starting material and the appearance of the ester product, allowing for precise determination of the reaction endpoint and improved process consistency.[13][15]

Conclusion

The successful scaling up of tert-butyl cyclobutylacetate production is a critical step in supporting advanced drug discovery and development programs. By employing a robust and cost-effective synthetic strategy like the Fischer-Speier esterification, coupled with careful process optimization, rigorous safety protocols, and comprehensive analytical quality control, researchers and scientists can ensure a reliable supply of this important chemical intermediate. The detailed protocols and insights provided in this guide are intended to facilitate a smooth transition from laboratory-scale synthesis to industrial research production, ultimately accelerating the development of new and innovative therapeutics.

References

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Thiess-connect. [Link]

  • Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Namba, K., et al. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. ResearchGate. [Link]

  • CiteDrive. (n.d.). A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

  • Khan, I., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Aslam, A., et al. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. ResearchGate. [Link]

  • NJ.gov. (n.d.). tert-BUTYL ISOCYANATE HAZARD SUMMARY. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]

  • Khan, I., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • de Witte, W., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • American Pharmaceutical Review. (2010, May 1). Using Process Analytical Technologies for Real Time Monitoring and Quality Assurance in Chemical Development. [Link]

  • Google Patents. (n.d.). EP0998444B1 - Process for the preparation of 4-tert.
  • ResearchGate. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant Scale. [Link]

  • Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with. [Link]

  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of tert‐butyl 3‐hydroxycyclobutanecarboxylate (cis‐18). [Link]

  • LookChem. (n.d.). Purification of tert-Butyl alcohol. Chempedia. [Link]

  • Organic Syntheses Procedure. (n.d.). tert.-BUTYL CHLORIDE. [Link]

  • NIST WebBook. (n.d.). Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2005, April 20). Process Analytical Technology: An Investment in Process Knowledge. [Link]

  • Beilstein Journals. (2013, August 12). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • ResearchGate. (2008, October 30). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. [Link]

  • Google Patents. (n.d.).
  • Hypha Discovery Blogs. (2022, May 19). Metabolism of t-butyl groups in drugs. [Link]

  • CHIMIA. (n.d.). PAT at the Universities of Applied Sciences. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-Dicarboxylic acid derivative using continuous photo flow chemistry. [Link]

  • CaltechAUTHORS. (n.d.). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. [Link]

  • European Patent Office. (n.d.). EP 0328258 B1 - Tertiary butyl alcohol purification. [Link]

  • Google Patents. (n.d.). RU2238261C1 - Tert-butylacetylene production process.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in tert-butyl nitrite-mediated nitration cyclization/spirocyclization reactions. [Link]

  • YouTube. (2018, February 23). Synthesis of tert-Butyl chloride. [Link]

  • MDPI. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A. [Link]0-3049/23/1/157)

Sources

Application

Application Note: Reagents and Catalysts for the Preparation of tert-Butyl Cyclobutylacetate

Strategic Overview & Chemical Context tert-Butyl cyclobutylacetate is a highly valuable synthetic intermediate in modern drug discovery. The incorporation of a cyclobutyl moiety is frequently utilized by medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Context

tert-Butyl cyclobutylacetate is a highly valuable synthetic intermediate in modern drug discovery. The incorporation of a cyclobutyl moiety is frequently utilized by medicinal chemists to introduce conformational constraints and enhance the lipophilicity of drug candidates, as seen in the development of GLS1 inhibitors[1], GPBAR1 agonists[2], and MASP inhibitory compounds[3].

The choice to protect cyclobutylacetic acid as a tert-butyl ester is highly strategic. Unlike methyl or ethyl esters, the bulky tert-butyl group is completely stable to nucleophilic attack and basic hydrolysis (saponification). It provides orthogonal protection that can be selectively cleaved under mildly acidic conditions (e.g., using Trifluoroacetic acid or HCl in dioxane) without disturbing other base-labile or hydrogenolysis-sensitive functional groups in complex molecular architectures.

Because tert-butanol is a bulky, tertiary alcohol, classical Fischer esterification (acid catalysis with heat) is generally ineffective and prone to driving the elimination of tert-butanol into isobutylene gas. Therefore, specialized activation reagents and catalysts are required to drive the esterification forward under mild conditions.

Mechanistic Pathways & Reagent Selection

The preparation of tert-butyl cyclobutylacetate relies on activating the carboxylic acid to overcome the steric hindrance of tert-butanol. Three primary pathways are utilized depending on the scale and available equipment.

G cluster_methods Esterification Pathways SM Cyclobutylacetic Acid (Starting Material) M1 Steglich Esterification EDC·HCl + t-BuOH Catalyst: DMAP SM->M1 Coupling M2 Boc2O Method Boc2O + t-BuOH Catalyst: DMAP SM->M2 Mixed Anhydride M3 Acid Catalysis Isobutylene Gas Catalyst: H2SO4 SM->M3 Cationic Addition Prod tert-Butyl Cyclobutylacetate (Target Product) M1->Prod Water-soluble urea byproduct M2->Prod CO2 evolution M3->Prod High pressure required

Figure 1: Synthetic pathways for the preparation of tert-butyl cyclobutylacetate.

Pathway A: Modified Steglich Esterification (EDC / DMAP)

The traditionally utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)[4]. However, a critical experiential modification for this specific synthesis is the substitution of DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).

  • The Causality: DCC generates dicyclohexylurea (DCU) as a byproduct. DCU is partially soluble in organic solvents and notoriously difficult to separate from liquid products like tert-butyl cyclobutylacetate. EDC·HCl, conversely, generates a water-soluble urea byproduct that is easily removed via simple aqueous extraction, aligning with modern green chemistry guidelines for Steglich-type reactions[5].

  • The Role of DMAP: In the absence of DMAP, the O-acylisourea intermediate undergoes a slow 1,3-rearrangement into a dead-end N-acylurea[4]. DMAP acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate that easily reacts with tert-butanol.

Pathway B: Decarboxylative Esterification (Boc2O / DMAP)Di-tert-butyl dicarbonate (Boc2O) is widely recognized for amine protection, but it is also an exceptional dehydrating and esterification reagent[6].
  • The Causality: Cyclobutylacetic acid reacts with Boc2O to form a mixed anhydride. The addition of DMAP catalyzes the decomposition of this intermediate, driving the reaction forward via the irreversible release of carbon dioxide gas[6]. This method is highly favored for lab-scale synthesis because the only byproducts are CO2 and volatile tert-butanol, completely eliminating the need to separate urea-based coupling byproducts.

Quantitative Data: Pathway Comparison

ParameterPathway A: EDC/DMAP (Steglich)Pathway B: Boc2O/DMAPPathway C: Isobutylene/H2SO4
Activating Reagent EDC·HCl (1.2 eq)Boc2O (1.5 eq)Isobutylene gas (Excess)
Catalyst DMAP (10 mol%)DMAP (20 mol%)H2SO4 (Catalytic)
Primary Byproducts Water-soluble ureaCO2 gas, tert-butanolNone (Atom economical)
Scalability Moderate (EDC is costly)High (Boc2O is inexpensive)Industrial (Requires pressure reactor)
Yield Range 75% - 85%85% - 95%>90%
EHS / Safety Profile EDC is a known sensitizerMild CO2 gas evolution hazardFlammable gas under pressure

Validated Experimental Protocols

Protocol 1: Boc2O/DMAP-Mediated Esterification (Recommended for Lab Scale)

This protocol is designed as a self-validating system, utilizing visual cues (gas evolution) to monitor reaction progress without relying solely on chromatography.

Reagents:

  • Cyclobutylacetic acid: 1.0 eq (e.g., 10.0 mmol, 1.14 g)

  • Di-tert-butyl dicarbonate (Boc2O): 1.5 eq (15.0 mmol, 3.27 g)

  • 4-Dimethylaminopyridine (DMAP): 0.2 eq (2.0 mmol, 0.24 g)

  • tert-Butanol: 10 mL (acts as both reactant and solvent)

Step-by-Step Methodology:

  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a vented septum, dissolve cyclobutylacetic acid in tert-butanol at room temperature.

  • Reagent Addition: Add Boc2O to the stirring solution in one portion.

  • Catalyst Addition (Critical Step): Slowly add solid DMAP in small portions over 5 minutes.

    • Causality: DMAP addition triggers the decomposition of the mixed anhydride. Adding it too quickly will cause rapid CO2 evolution, potentially leading to the reaction mixture bubbling over and causing product loss.

  • Reaction Monitoring: Stir the mixture at 30 °C.

    • Validation Checkpoint: Observe the reaction for effervescence. The continuous bubbling of CO2 indicates active esterification. The complete cessation of gas evolution (typically 4–6 hours) serves as a reliable, self-validating indicator that the mixed anhydride has been fully consumed.

  • Workup: Concentrate the mixture under reduced pressure to remove the bulk of the tert-butanol. Dilute the resulting residue with Ethyl Acetate (30 mL).

  • Purification: Wash the organic layer sequentially with 1M HCl (15 mL, to remove DMAP), saturated aqueous NaHCO3 (15 mL, to remove unreacted acid), and brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate.

  • Isolation Tip: tert-Butyl cyclobutylacetate is a volatile liquid. During rotary evaporation, ensure the water bath does not exceed 30 °C and the vacuum is kept above 100 mbar to prevent pulling the product into the solvent trap.

Protocol 2: EDC/DMAP Steglich Esterification

Use this protocol if Boc2O is unavailable or if the substrate contains functional groups sensitive to mixed anhydride formation.

Reagents:

  • Cyclobutylacetic acid: 1.0 eq (10.0 mmol, 1.14 g)

  • tert-Butanol: 3.0 eq (30.0 mmol, 2.22 g)

  • EDC·HCl: 1.2 eq (12.0 mmol, 2.30 g)

  • DMAP: 0.1 eq (1.0 mmol, 0.12 g)

  • Dichloromethane (DCM): 20 mL

Step-by-Step Methodology:

  • Activation: Dissolve cyclobutylacetic acid and tert-butanol in DCM. Cool the flask to 0 °C using an ice bath.

    • Causality: Cooling prevents the exothermic degradation of the highly reactive O-acylisourea intermediate and minimizes the evaporative loss of tert-butanol.

  • Coupling: Add DMAP to the cooled solution, followed by the portion-wise addition of EDC·HCl over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 8:2, stained with KMnO4). The complete disappearance of the cyclobutylacetic acid spot confirms reaction completion.

  • Aqueous Quench: Add 20 mL of water to the flask and stir vigorously for 5 minutes. The water-soluble urea byproduct generated by EDC will partition entirely into the aqueous layer.

  • Extraction: Separate the layers. Wash the organic DCM layer with 1M HCl (15 mL), saturated NaHCO3 (15 mL), and brine (15 mL).

  • Concentration: Dry the organic phase over MgSO4, filter, and carefully evaporate the DCM under mild vacuum to yield the pure tert-butyl cyclobutylacetate as a clear oil.

References

  • "WO2016004417A1 - Gls1 inhibitors for treating disease." Google Patents. URL:[1]

  • "US8765730B2 - 1-hydroxyimino-3-phenyl-propanes." Google Patents. URL:[2]

  • "WO2020225095A1 - Masp inhibitory compounds and uses thereof." Google Patents. URL:[3]

  • "Steglich esterification - Wikipedia." Wikipedia. URL:[Link][4]

  • Jordan, A., et al. "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." Green Chemistry (RSC Publishing). URL:[Link][5]

  • "Cas 24424-99-5, Di-tert-butyl dicarbonate." LookChem. URL: [Link][7]

  • "Unusual and Unexpected Reactivity of t-Butyl Dicarbonate (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers." ResearchGate. URL:[Link][6]

Sources

Method

Application Note: Tert-Butyl Cyclobutylacetate in Palladium-Catalyzed α-Arylation for Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the incorporation of sp³-rich scaffolds is a proven strategy to improve the pharmacokinetic properties of drug candidates—a paradigm often referred to as "escaping from fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of sp³-rich scaffolds is a proven strategy to improve the pharmacokinetic properties of drug candidates—a paradigm often referred to as "escaping from flatland." Cyclobutane derivatives are particularly prized for their conformational rigidity and metabolic stability. However, functionalizing these small rings via direct carbon-carbon bond formation presents significant synthetic challenges.

Tert-butyl cyclobutylacetate serves as a highly specialized enolate precursor in Palladium-catalyzed α-arylation cross-coupling reactions. This application note details the mechanistic rationale, optimized reaction parameters, and validated protocols for utilizing tert-butyl cyclobutylacetate to synthesize complex, sterically hindered α-aryl cyclobutyl derivatives [1].

Mechanistic Rationale & Structural Advantages

As a Senior Application Scientist, it is critical to understand why specific structural and reagent choices are made, rather than just following a recipe. The use of tert-butyl cyclobutylacetate solves two major problems in ester cross-coupling: Claisen self-condensation and poly-arylation .

The Role of the Tert-Butyl Group

When generating an ester enolate using a strong base, the most common side reaction is the nucleophilic attack of the enolate onto an unreacted ester molecule (Claisen condensation).

  • Causality: The extreme steric bulk of the tert-butyl group acts as a kinetic shield. It physically blocks the trajectory required for the enolate to attack the ester carbonyl. This effectively shuts down the self-condensation pathway, allowing the slower transmetalation and reductive elimination steps of the Pd-catalytic cycle to proceed uninterrupted [1, 2].

The Role of the Cyclobutyl Group
  • Causality: The cyclobutyl ring provides a constrained, sp³-hybridized structural motif. In cross-coupling, the proximity of this strained ring to the α-carbon requires a highly active, sterically accommodating catalyst to overcome the activation energy barrier during reductive elimination.

Catalyst and Base Selection

To achieve selective monoarylation at the α-position, bulky biarylmonophosphine ligands (e.g., t-BuXPhos) or specialized indenyl-palladium complexes are required. These bulky ligands accelerate the reductive elimination step. Furthermore, non-nucleophilic bases like Lithium dicyclohexylamide (LiNCy₂) or LHMDS are chosen over smaller bases (like LDA) to further prevent unwanted nucleophilic additions to the ester [1, 2].

Data Presentation: Suppressing Side Reactions

The table below summarizes the critical impact of the ester alkyl group on the success of the α-arylation reaction. Data demonstrates the necessity of the tert-butyl moiety in cyclobutyl-containing substrates.

Ester SubstrateAryl HalideBaseMajor Side ReactionIsolated Yield (%)
Cyclobutylacetate methyl esterBromobenzeneLiNCy₂Claisen Condensation< 10%
Cyclobutylacetate ethyl esterBromobenzeneLiNCy₂Claisen Condensation< 20%
Tert-butyl cyclobutylacetate Bromobenzene LiNCy₂ None Detected 85 - 99%

Table 1: Comparative yields demonstrating the steric necessity of the tert-butyl group in preventing enolate decomposition and self-condensation during Pd-catalyzed α-arylation.

Visualizing the Reaction Pathway

To fully grasp the self-validating nature of this protocol, we must look at the catalytic cycle. The generation of the active Pd(0) species and the subsequent transmetalation of the sterically hindered cyclobutylacetate enolate are the rate-determining factors.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->OxAdd + Ar-X Transmet Pd(II)(Ar)(Enolate)L_n Enolate Coordination OxAdd->Transmet + Ester Enolate - HX RedElim α-Aryl Ester Product + Pd(0) Regeneration Transmet->RedElim Reductive Elimination (C-C Bond Formation) RedElim->Pd0 Catalyst Turnover

Caption: Catalytic cycle of Pd-catalyzed α-arylation highlighting key organometallic intermediates.

Experimental Protocol: Pd-Catalyzed α-Arylation

This protocol is designed as a self-validating system: the use of a glovebox ensures the exclusion of moisture (which would protonate the enolate), and the specific order of addition prevents premature catalyst degradation.

Materials Required
  • Substrate: Tert-butyl cyclobutylacetate (1.5 equiv)

  • Electrophile: Aryl bromide or Aryl chloride (1.0 equiv)

  • Catalyst: Pd(dba)₂ (1-5 mol%)

  • Ligand: t-BuXPhos or Indenyl-Pd complex (1-5 mol%)

  • Base: LiNCy₂ or LHMDS (1.0 M in THF, 1.6 equiv)

  • Solvent: Anhydrous Toluene (0.2 M)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd(dba)₂ (0.05 equiv) and the bulky phosphine ligand (0.05 equiv). Add 1.0 mL of anhydrous toluene and stir for 15 minutes at room temperature until the active Pd(0) complex is fully generated (solution typically turns from purple/red to pale yellow).

  • Substrate & Electrophile Addition: To the catalyst solution, add the aryl halide (1.0 mmol, 1.0 equiv) and tert-butyl cyclobutylacetate (1.5 mmol, 1.5 equiv).

  • Enolate Generation In Situ: Slowly add the base (LiNCy₂ or LHMDS, 1.6 mmol) dropwise over 2 minutes. Note: The bulky tert-butyl group prevents the ester from self-condensing during this slow addition, allowing the enolate to safely coordinate with the Pd(II) intermediate.

  • Cross-Coupling: Seal the Schlenk tube, remove it from the glovebox, and heat the reaction mixture to 65 °C in an oil bath for 12–16 hours.

  • Quench and Workup: Cool the reaction to room temperature. Quench the active enolate and base by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure α-aryl tert-butyl cyclobutylacetate.

Workflow Step1 Step 1: Reagent Preparation Dry Toluene Glovebox Setup Step2 Step 2: Catalyst Activation Mix Pd(dba)2 + Ligand Generate Pd(0) Step1->Step2 Step3 Step 3: Enolate & Coupling Add Ester, Ar-X, Base Heat to 65°C Step2->Step3 Step4 Step 4: Quench & Isolate NH4Cl Quench Flash Chromatography Step3->Step4

Caption: Step-by-step experimental workflow for the α-arylation of tert-butyl cyclobutylacetate.

References

  • He, Z.-T., & Hartwig, J. F. (2019). "Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds." Nature Communications, 10(1), 4083. Available at:[Link][1]

  • Biscoe, M. R., & Buchwald, S. L. (2009). "The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides." Organic Letters, 11(8), 1773–1775. Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl Cyclobutylacetate

Welcome to the technical support guide for the synthesis of tert-butyl cyclobutylacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of tert-butyl cyclobutylacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging esterification. As Senior Application Scientists, we provide not only protocols but also the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

The synthesis of tert-butyl cyclobutylacetate is a classic example of esterifying a sterically hindered carboxylic acid with a sterically hindered tertiary alcohol. Standard methods like Fischer-Speier esterification are often ineffective due to the high activation energy and the propensity for the tert-butyl carbocation to undergo elimination to form isobutene under harsh acidic conditions.[1][2] This guide focuses on robust methods that overcome these challenges, primarily the Steglich esterification, and provides solutions to common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy.

Q1: What is the most effective method for synthesizing tert-butyl cyclobutylacetate?

The most reliable and widely used method for this transformation is the Steglich esterification . This method is specifically designed for the formation of esters from sterically hindered alcohols and carboxylic acids under mild, neutral conditions, which prevents unwanted side reactions.[3][4] It utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[1][2]

Q2: Why is the traditional Fischer-Speier esterification not recommended?

Fischer-Speier esterification requires strong acid catalysis (like H₂SO₄) and high temperatures. Under these conditions, the intermediate tert-butyl carbocation is highly prone to E1 elimination, producing isobutene gas instead of the desired ester.[1] This leads to significantly low or even zero yield of tert-butyl cyclobutylacetate. The mild, neutral conditions of the Steglich esterification circumvent this problem entirely.[2]

Q3: What are the roles of the key reagents in a Steglich esterification?

Understanding the function of each component is critical for success:

  • Cyclobutanecarboxylic Acid: The carboxylic acid substrate.

  • tert-Butanol: The tertiary alcohol substrate. It is crucial that this reagent is anhydrous, as water can hydrolyze the activated intermediate and consume the coupling agent.[5][6]

  • DCC or EDC (Carbodiimide): This is the coupling agent. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[1][7] EDC is often preferred over DCC because its urea byproduct is water-soluble, simplifying purification.[4]

  • DMAP (4-Dimethylaminopyridine): This is a highly efficient nucleophilic catalyst. It intercepts the O-acylisourea intermediate to form a reactive N-acylpyridinium salt. This "active ester" is more electrophilic and readily reacts with the sterically hindered tert-butanol. Crucially, DMAP also suppresses the primary side reaction: the intramolecular rearrangement of the O-acylisourea to a non-reactive N-acylurea.[1][2]

Q4: What are the major side reactions and byproducts I should be aware of?

There are two main side products in a Steglich reaction:

  • N,N'-Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropyl-urea (EDU): This is the spent coupling agent. DCU is notoriously insoluble in most organic solvents and precipitates out, which aids its removal by filtration.[2][8] The urea from EDC is typically removed during an aqueous workup.

  • N-Acylurea: This byproduct forms if the O-acylisourea intermediate rearranges before it can react with the alcohol or DMAP.[1] This is a common cause of low yield. Using a catalytic amount of DMAP (typically 5-10 mol%) is essential to accelerate the desired reaction and minimize this side pathway.[1][2]

Q5: How can I monitor the reaction's progress?

The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting cyclobutanecarboxylic acid. The ester product will have a higher Rf value (be less polar) than the starting carboxylic acid. Disappearance of the acid spot indicates reaction completion. Alternatively, GC-MS or ¹H NMR of an aliquot can be used to track the formation of the product and consumption of starting materials.[9]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the experiment.

Issue 1: Very low or no product yield.

  • Potential Cause A: Wet Reagents or Solvents. The carbodiimide coupling agents (DCC/EDC) are highly sensitive to moisture. Water will react with the activated O-acylisourea intermediate, regenerating the starting carboxylic acid and consuming your coupling agent. tert-Butanol is also hygroscopic.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (like dichloromethane or THF). Use freshly opened or purified tert-butanol.[6] Consider adding molecular sieves to the reaction vessel.

  • Potential Cause B: Inactive DMAP or Insufficient Amount. DMAP is the crucial catalyst. If it is old, degraded, or used in too small a quantity, the reaction will be extremely slow, allowing the N-acylurea side reaction to dominate.

    • Solution: Use a fresh bottle of DMAP. Ensure you are using at least 5 mol% relative to the limiting reagent.

  • Potential Cause C: Incorrect Reaction Temperature. While the reaction is run under mild conditions, it is typically performed at room temperature (or sometimes gently heated to 40-45 °C). Running it at very low temperatures (e.g., 0 °C) may significantly slow down the rate of reaction with the hindered alcohol.

    • Solution: Start the reaction at 0 °C during the addition of DCC to the acid, but allow it to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, gentle warming can be beneficial.[10]

Issue 2: The reaction stalls and starting material remains.

  • Potential Cause A: Insufficient Coupling Agent. The stoichiometry is critical. DCC or EDC is a reagent, not a catalyst, and is consumed in a 1:1 ratio with the carboxylic acid.

    • Solution: Double-check your calculations. It is common to use a slight excess (1.1-1.2 equivalents) of the carbodiimide to ensure full conversion of the limiting reagent.[4]

  • Potential Cause B: Catalyst Deactivation. While less common for DMAP in this context, impurities in the starting materials could potentially poison the catalyst.

    • Solution: Purify the starting cyclobutanecarboxylic acid if its purity is questionable. Ensure high-purity, anhydrous tert-butanol is used.[9]

Issue 3: My final product is contaminated with a persistent white solid.

  • Potential Cause: N,N'-Dicyclohexylurea (DCU) Byproduct. If you used DCC as the coupling agent, the DCU byproduct can be challenging to remove completely if it co-precipitates with your product or is slightly soluble in your purification solvent.

    • Solution 1 (Filtration): After the reaction is complete, filter the entire reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate.[8]

    • Solution 2 (Cold Precipitation): After filtration, concentrate the filtrate. Redissolve the residue in a minimal amount of a solvent in which your product is soluble but DCU is not (e.g., cold diethyl ether or hexane). The remaining DCU should precipitate and can be removed by a second filtration. Placing the solution in a freezer (-20 °C) for a few hours can enhance precipitation.[8]

    • Preventative Solution: Use EDC instead of DCC. The resulting urea byproduct is water-soluble and easily removed with a standard aqueous workup.[2]

Issue 4: My NMR spectrum shows my product, but also significant impurities with similar properties.

  • Potential Cause: N-Acylurea Byproduct Formation. This occurs from the rearrangement of the O-acylisourea intermediate. It often has a polarity similar to the desired ester, making it difficult to separate by column chromatography.

    • Solution 1 (Reaction Optimization): This problem is best solved by prevention. Ensure an adequate catalytic amount of DMAP is used to accelerate the desired esterification pathway.[1] Add the DCC solution slowly to the mixture of the other reagents at 0 °C to maintain a low concentration of the O-acylisourea intermediate.

    • Solution 2 (Purification): Careful column chromatography with a shallow solvent gradient may be required to separate the product from the N-acylurea. Try different solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) to improve separation.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Action
Low/No Yield Wet reagents/solventsUse anhydrous reagents and solvents; oven-dry glassware.
Insufficient DMAPUse fresh DMAP (5-10 mol%).
Incorrect temperatureAllow reaction to proceed at room temperature.
Stalled Reaction Insufficient coupling agentUse 1.1-1.2 equivalents of DCC/EDC.
Impure starting materialsPurify starting materials before reaction.
DCU Contamination Use of DCCFilter reaction mixture through Celite; perform cold precipitation.
N-Acylurea Impurity Rearrangement of intermediateEnsure sufficient DMAP is used; perform careful chromatography.
Troubleshooting Workflow

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Purification Issues start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity & Stoichiometry (Anhydrous? Correct eq?) start->check_reagents check_conditions Review Reaction Conditions (Temp? Time? DMAP %?) check_reagents->check_conditions Reagents OK repurify Purify/Dry Reagents & Rerun Reaction check_reagents->repurify Problem Found workup_issue Investigate Workup & Purification (DCU or N-Acylurea contamination?) check_conditions->workup_issue Conditions OK optimize Optimize Conditions: - Adjust Temperature - Increase Reaction Time - Verify DMAP loading check_conditions->optimize Problem Found purify Refine Purification: - Cold Filtration for DCU - Acidic Wash for DMAP - Optimize Chromatography workup_issue->purify Contamination ID'd

A decision tree for troubleshooting low yields.
Part 3: Optimized Experimental Protocol

This protocol describes the synthesis of tert-butyl cyclobutylacetate via Steglich esterification using EDC as the coupling agent to simplify purification.

Reagents and Stoichiometry
ReagentM.W. ( g/mol )AmountMolesEquivalents
Cyclobutanecarboxylic Acid100.121.00 g9.99 mmol1.0
tert-Butanol74.121.11 g (1.42 mL)15.0 mmol1.5
EDC·HCl191.702.30 g12.0 mmol1.2
DMAP122.17122 mg1.00 mmol0.1
Dichloromethane (DCM)-50 mL--
Step-by-Step Methodology
  • Preparation: Add cyclobutanecarboxylic acid (1.00 g, 9.99 mmol), tert-butanol (1.42 mL, 15.0 mmol), and DMAP (122 mg, 1.00 mmol) to an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask and stir until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the solution temperature reaches 0-5 °C.

  • Addition of Coupling Agent: Slowly add EDC·HCl (2.30 g, 12.0 mmol) to the cold, stirring solution in portions over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate) until the cyclobutanecarboxylic acid spot is no longer visible.

  • Workup - Quenching: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1M HCl (to remove DMAP and any unreacted EDC), 25 mL of saturated NaHCO₃ solution (to remove any remaining acid), and finally 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure tert-butyl cyclobutylacetate as a colorless oil.

Reaction Mechanism Diagram

G RCOOH Cyclobutanecarboxylic Acid O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + EDC EDC EDC DMAP DMAP tBuOH tert-Butanol N_acyl N-Acylpyridinium Salt (Active Ester) O_acyl->N_acyl + DMAP N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement (Slow, No DMAP) Ester tert-Butyl Cyclobutylacetate N_acyl->Ester + tert-Butanol - DMAP (regenerated) EDU EDU (Byproduct)

Mechanism of the EDC/DMAP-mediated Steglich esterification.
References
  • Fiveable. (2025, August 15). Steglich Esterification: Organic Chemistry Study Guide.
  • Grokipedia. Steglich esterification.
  • NPTEL Archive. 5.2.2 Synthesis of Esters.
  • Ogasa, C., Kayano, K., & Namba, K. (2023, October 9). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.
  • Organic Chemistry Portal. Steglich Esterification.
  • Namba, K., Kayano, K., & Ogasa, C. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239.
  • Sumby, C. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5843-5853.
  • Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry.
  • Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Thieme, A-2161–9689.
  • Benchchem. Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
  • Organic Syntheses. Acetic acid, tert-butyl ester.
  • Hossain, M. I., et al. (2016). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 21(9), 1226.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
  • ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?
  • Royal Society of Chemistry. Supporting Information.
  • ResearchGate. (2021, September). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • LookChem. Purification of tert-Butyl alcohol.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Hydrolysis of tert-Butyl Cyclobutylacetate

Welcome to the technical support center for the hydrolysis of tert-butyl cyclobutylacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the hydrolysis of tert-butyl cyclobutylacetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific ester hydrolysis. Due to the steric hindrance of both the tert-butyl and cyclobutyl groups, this transformation can be particularly challenging. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific reasoning behind these recommendations.

Introduction: The Challenge of Steric Hindrance

The hydrolysis of tert-butyl cyclobutylacetate to yield cyclobutanecarboxylic acid and tert-butanol is a sterically demanding reaction. The bulky tert-butyl group on the ester oxygen and the four-membered cyclobutyl ring adjacent to the carbonyl group create significant steric hindrance around the reaction center.[1][2] This bulkiness can impede the approach of nucleophiles (in basic hydrolysis) or water (in acidic hydrolysis), often leading to incomplete reactions or the need for harsh reaction conditions.[2][3][4]

This guide will address the common pitfalls associated with this reaction and provide effective strategies to achieve complete and clean conversion.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might be facing in a question-and-answer format, providing both the "what to do" and the critical "why you're doing it."

Q1: My acid-catalyzed hydrolysis of tert-butyl cyclobutylacetate is sluggish and incomplete. What are the primary factors I should investigate?

A1: Incomplete acid-catalyzed hydrolysis is a common issue stemming from several factors. The stability of the tert-butyl cation intermediate is key to this reaction, but steric hindrance can still slow the initial protonation and subsequent steps.[1][5][6]

  • Insufficient Acid Strength or Concentration: The reaction is catalyzed by acid.[1][7] If the acid is too weak or the concentration too low, the equilibrium will not favor the products.

    • Solution: A common and effective condition for tert-butyl ester deprotection is a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[7][8][9] For a particularly stubborn ester like tert-butyl cyclobutylacetate, you may need to increase the TFA concentration, even up to neat TFA.[7][9]

  • Inadequate Reaction Time or Temperature: These reactions are typically run at room temperature.[7][10] Lower temperatures will significantly slow the reaction rate. Due to the steric hindrance of the cyclobutyl group, a longer reaction time than for a simple tert-butyl ester may be required.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][11] If the reaction has stalled, consider extending the reaction time, even overnight.[10] Gentle heating (e.g., to 40°C) can also be effective, but be cautious as this may promote side reactions.[10][12]

  • Presence of Excess Water: While water is a reactant, using anhydrous solvents for the acid solution is crucial.[7] Excess water can dilute the acid, reducing its efficacy.[7]

Q2: I'm observing significant side product formation during my acid-catalyzed hydrolysis. What are these side products and how can I prevent them?

A2: The primary culprits for side product formation are the highly reactive tert-butyl cation and the potential for subsequent reactions with the solvent or starting material.[10][13]

  • Alkylation: The released tert-butyl cation is a potent electrophile and can alkylate any nucleophiles present in your reaction mixture.[10][13] If your substrate has other sensitive functional groups, this can be a major issue.

    • Solution: Use of Scavengers. To mitigate alkylation, it is highly recommended to add "scavengers" to your reaction.[10][13] These are compounds that readily react with and "trap" the tert-butyl cation.

      • Triisopropylsilane (TIS): A very effective scavenger.[10][12]

      • Water: Can also act as a scavenger.[10][12]

      • Thioanisole or Dithiothreitol (DTT): Particularly useful if your molecule contains sulfur.[10]

  • Formation of tert-Butyl Trifluoroacetate: In the presence of TFA, the tert-butyl cation can be trapped to form tert-butyl trifluoroacetate, which is also an alkylating agent.[13] Scavengers will also help to prevent the formation of this byproduct.[13]

Q3: I've tried basic hydrolysis (saponification), but the reaction is extremely slow or doesn't proceed at all. Why is this, and are there any effective basic conditions?

A3: Tert-butyl esters are notoriously resistant to basic hydrolysis under standard aqueous conditions.[4][14] This is due to the extreme steric hindrance around the carbonyl carbon, which prevents the approach of the hydroxide nucleophile.[2][3][4]

  • The Challenge of Solvation: In typical aqueous solvent systems, the hydroxide anion is heavily solvated by water molecules through hydrogen bonding.[3][14] This solvation shell further increases the effective size of the nucleophile, making it even more difficult to attack the sterically hindered ester.

  • A Non-Aqueous Solution: A more effective approach for the saponification of hindered esters is to use a non-aqueous medium.[3][4][14]

    • Recommended Conditions: A system of sodium hydroxide in a mixture of methanol and dichloromethane (e.g., 1:9 MeOH:CH₂Cl₂) at room temperature has been shown to be effective for the hydrolysis of sterically hindered esters.[3][4] In this less polar, aprotic solvent system, the hydroxide ion is poorly solvated, making it a more potent nucleophile.[3]

Q4: How can I effectively monitor the progress of my hydrolysis reaction?

A4: Careful reaction monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products from prolonged exposure to harsh conditions.

  • Thin Layer Chromatography (TLC): This is the quickest and most common method.[11][15]

    • Appearance: The product, cyclobutanecarboxylic acid, is significantly more polar than the starting tert-butyl cyclobutylacetate. On a normal-phase silica TLC plate, the carboxylic acid will have a much lower Rf value (it will be closer to the baseline) than the ester.[11]

    • Mobile Phase: A good starting point for your mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 or 6:4).[11]

    • Troubleshooting Streaking: Carboxylic acids often streak on silica gel. To fix this, add a small amount (0.5-1%) of acetic acid to your mobile phase.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the disappearance of the starting material and the appearance of the product, along with mass confirmation of each species.[11]

  • ¹H NMR Spectroscopy: Can be used to monitor the disappearance of the characteristic singlet for the tert-butyl protons (around 1.4 ppm) and the appearance of new signals for the cyclobutanecarboxylic acid.[11][16]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using TFA

This protocol is a robust starting point for the hydrolysis of tert-butyl cyclobutylacetate.

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl cyclobutylacetate in dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0°C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA). If your substrate is sensitive to alkylation, add triisopropylsilane (TIS) (2.5-5% v/v).[10][12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-5 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every hour.[10][11]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or diethyl ether.[10][12]

  • Purification: The crude cyclobutanecarboxylic acid can be purified by acid-base extraction or distillation.[17][18][19]

Protocol 2: Mild Basic Hydrolysis in a Non-Aqueous Medium

This protocol is an alternative for substrates that may be sensitive to strong acid.

  • Preparation of Reagent: Prepare a 3 N solution of NaOH in methanol.

  • Reaction Setup: In a round-bottom flask with a stir bar, dissolve the tert-butyl cyclobutylacetate (1 mmol) in dichloromethane (9 mL).[4][14]

  • Initiation: Add the 3 N methanolic NaOH solution (1 mL, 3 mmol). The final alkali concentration will be 0.3 N in a 9:1 CH₂Cl₂:MeOH solvent mixture.[4][14] The solution may become cloudy as the sodium salt of the carboxylic acid precipitates.[14]

  • Reaction and Monitoring: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester is consumed.[4][14]

  • Work-up:

    • Remove the solvents under reduced pressure.

    • Dilute the residue with water (10 mL) and extract with diethyl ether or ethyl acetate (2 x 20 mL) to remove any unreacted ester.[14]

    • Cool the aqueous phase in an ice bath and carefully acidify to a pH of ~2 with dilute HCl.[14]

    • Extract the acidified aqueous phase with ethyl acetate (2 x 20 mL).[14]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the cyclobutanecarboxylic acid.[14]

Data and Visualization

Table 1: Troubleshooting Summary for Incomplete Hydrolysis
Issue Potential Cause Suggested Solution
Incomplete Acidic Hydrolysis Insufficient acid strength/concentrationIncrease TFA concentration (up to neat TFA).[7][9]
Inadequate reaction time/temperatureExtend reaction time; gently warm to 40°C.[10][12]
Excess water in the reactionUse anhydrous solvents.[7]
Side Product Formation Alkylation by tert-butyl cationAdd scavengers like TIS.[10][12]
Incomplete Basic Hydrolysis Steric hindrance and hydroxide solvationUse a non-aqueous system like NaOH in MeOH/CH₂Cl₂.[3][4][14]
Diagrams

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (A_AL1 Mechanism) cluster_base Base-Catalyzed Hydrolysis (B_AC2 Mechanism) Ester tert-Butyl Cyclobutylacetate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H⁺ Carbocation tert-Butyl Carbocation Protonated_Ester->Carbocation - Cyclobutanecarboxylic Acid Isobutene Isobutene Carbocation->Isobutene - H⁺ Acid Cyclobutanecarboxylic Acid Ester_B tert-Butyl Cyclobutylacetate Tetrahedral_Int Tetrahedral Intermediate Ester_B->Tetrahedral_Int + OH⁻ Carboxylate Cyclobutanecarboxylate Tetrahedral_Int->Carboxylate - tert-Butoxide Acid_B Cyclobutanecarboxylic Acid Carboxylate->Acid_B + H⁺ (work-up) tBuOH tert-Butanol

Caption: Mechanisms for acid and base-catalyzed hydrolysis.

Troubleshooting_Workflow cluster_acid Acid-Catalyzed Path cluster_base Base-Catalyzed Path Start Incomplete Hydrolysis of tert-Butyl Cyclobutylacetate Check_Method Acid or Base Catalyzed? Start->Check_Method Increase_Acid Increase Acid Concentration/Strength Check_Method->Increase_Acid Acid Switch_Solvent Switch to Non-Aqueous System (MeOH/DCM) Check_Method->Switch_Solvent Base Increase_Time_Temp Increase Reaction Time/Temperature Increase_Acid->Increase_Time_Temp Add_Scavengers Add Scavengers (e.g., TIS) Increase_Time_Temp->Add_Scavengers Acid_Success Complete Hydrolysis Add_Scavengers->Acid_Success Base_Success Complete Hydrolysis Switch_Solvent->Base_Success

Sources

Troubleshooting

Technical Support Center: Troubleshooting tert-Butyl Cyclobutylacetate Deprotection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the acidic deprotection of tert-butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the acidic deprotection of tert-butyl cyclobutylacetate. While tert-butyl ester cleavage is a fundamental transformation, the unique physicochemical properties of cyclobutyl-containing aliphatic acids often lead to misdiagnosed "failed" reactions, poor yields, and unwanted alkylation.

This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity deprotection.

Mechanistic Pathway & Scavenger Logic

To troubleshoot side reactions, we must first understand the lifecycle of the reactive intermediates generated during acidolysis. The cleavage of a tert-butyl ester does not simply release a benign leaving group; it generates a highly reactive tert-butyl carbocation ( t -Bu + )[1].

G SM tert-Butyl Cyclobutylacetate TFA TFA / DCM (Acid Cleavage) SM->TFA Intermediate Protonated Ester Intermediate TFA->Intermediate Product Cyclobutylacetic Acid (Desired Product) Intermediate->Product Cleavage Cation tert-Butyl Cation (t-Bu+) Intermediate->Cation Cleavage TFA_Ester tert-Butyl Trifluoroacetate Cation->TFA_Ester Reacts with TFA Alkylation Alkylated Byproducts Cation->Alkylation Attacks Nucleophiles Scavenger Scavenger (e.g., TIS, H2O) Cation->Scavenger Trapped by TFA_Ester->Alkylation Alkylating Agent Safe Isobutane / Isobutylene (Volatile/Safe) Scavenger->Safe Quenched

Caption: Mechanistic pathway of tert-butyl ester cleavage and scavenger-mediated cation quenching.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing multiple higher-molecular-weight impurities during the TFA-mediated deprotection of tert-butyl cyclobutylacetate? A1: The primary cause of these impurities is the generation of the highly reactive tert-butyl carbocation ( t -Bu + ) during acidolysis[1]. While some of this cation is naturally deprotonated by the anionic trifluoroacetate to form harmless isobutylene gas[2], a significant portion reacts with the trifluoroacetic acid (TFA) itself to form tert-butyl trifluoroacetate[3]. Both the free t -Bu + cation and tert-butyl trifluoroacetate act as potent alkylating agents that can attack nucleophilic sites on your substrate or other components in the reaction mixture[3]. To prevent this, the addition of carbocation scavengers (like triisopropylsilane, TIS) is an absolute necessity[4].

Q2: My LC-MS shows complete consumption of the starting material, but my isolated yield of cyclobutylacetic acid is less than 30%. Is the cyclobutane ring opening under acidic conditions? A2: It is highly unlikely that the cyclobutane ring is degrading. While cyclobutane is a strained ring system, the -CH 2​

  • spacer in cyclobutylacetate prevents the formation of a direct cyclobutyl carbocation, making the ring relatively stable to standard TFA/DCM conditions. The low yield is almost certainly an isolation artifact. Cyclobutylacetic acid is a low-molecular-weight, highly polar aliphatic acid. It exhibits significant water solubility and volatility. If you are performing aggressive aqueous workups or drying the product under high vacuum at elevated temperatures, you are inadvertently discarding your product[5][6]. Corrective Action: Saturate the aqueous phase with NaCl before extraction to force the product into the organic layer[5], extract with a less polar solvent (like ethyl acetate), and avoid prolonged high-vacuum drying.

Q3: How do I select the appropriate scavenger cocktail for this specific deprotection? A3: For a simple aliphatic molecule like tert-butyl cyclobutylacetate, complex scavenger cocktails (like "Reagent K" used in solid-phase peptide synthesis) are unnecessary and will severely complicate your purification[4]. A simple binary mixture of TFA and a hydride donor like TIS (Triisopropylsilane) is highly effective. TIS rapidly donates a hydride to the t -Bu + cation, converting it into unreactive, volatile isobutane[1][7]. Adding a small amount of water (2.5% v/v) also helps quench any transient anhydride formation and assists in trapping cations[4].

Quantitative Comparison of Scavenger Cocktails

Selecting the right scavenger requires balancing cation-trapping efficiency with the ease of post-reaction removal.

Cleavage MixtureComposition (v/v)Target Reactive SpeciesSuitability for Cyclobutylacetate
Standard Acid TFA / DCM (50:50)None (High alkylation risk)Poor: High risk of side reactions[5].
Binary Scavenger TFA / TIS / H 2​ O (95:2.5:2.5) t -Bu + Optimal: Clean conversion, volatile byproducts, easy workup[4].
Reagent K TFA / Phenol / H 2​ O / Thioanisole / EDT (82.5:5:5:5:2.5) t -Bu + , Trt + , SulfonylsOverkill: Designed for complex peptides; leaves foul-smelling, difficult-to-remove residues[4].
Self-Validating Experimental Protocol: Optimized Deprotection

This protocol is engineered specifically for tert-butyl cyclobutylacetate, prioritizing the suppression of alkylation and the prevention of volatile product loss.

Objective: Clean conversion of tert-butyl cyclobutylacetate to cyclobutylacetic acid with >95% purity. Materials: tert-butyl cyclobutylacetate, Anhydrous Dichloromethane (DCM), Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Deionized Water.

Step-by-Step Methodology:

  • Solvent & Scavenger Preparation: Dissolve the starting material in anhydrous DCM to achieve a 0.1 M concentration. Add 2.5% (v/v relative to the final planned TFA volume) of TIS and 2.5% (v/v) of H 2​ O[4]. Causality: TIS acts as a hydride donor to permanently quench the t -Bu + cation, while water hydrolyzes any transient trifluoroacetate esters back to the free acid[7].

  • Controlled Acidification: Cool the reaction flask to 0 °C using an ice bath. Slowly add an equal volume of TFA dropwise to achieve a 1:1 DCM:TFA ratio[5]. Causality: Dropwise addition at 0 °C mitigates the exothermic protonation of the ester carbonyl, preventing thermally-driven side reactions and preserving the integrity of the cyclobutane ring.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor progression via TLC or GC-MS[5].

  • Controlled Concentration (Critical Step): Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Crucial: Maintain the water bath temperature strictly below 30 °C[6]. Causality: Cyclobutylacetic acid is highly volatile. Exceeding 30 °C or applying deep vacuum for extended periods will result in severe product loss, which is frequently misdiagnosed as chemical degradation.

  • Aqueous Workup: If aqueous extraction is deemed necessary to remove trace TFA, saturate the aqueous layer with NaCl prior to extraction with ethyl acetate[5]. Causality: The product is highly polar; salting out disrupts the hydration shell around the carboxylic acid, forcing the aliphatic acid into the organic phase and preventing yield loss.

  • Self-Validation Check: Analyze the crude product via 1 H NMR. The protocol is considered successful and self-validated if the sharp 9H singlet at ~1.4 ppm (representing the tert-butyl group) is completely absent, and no extraneous aliphatic peaks (indicating unwanted tert-butylation) are present in the spectrum.

References
  • Troubleshooting incomplete removal of the t-butyl ester protecting group.
  • Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.
  • Source: peptidechemistry.
  • Source: benchchem.
  • Source: acs.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • Source: thermofisher.

Sources

Optimization

Technical Support Center: Long-Term Storage &amp; Stability of tert-Butyl Cyclobutylacetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of tert-butyl esters during archiving. tert-Butyl cyclobutylacetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexpected degradation of tert-butyl esters during archiving. tert-Butyl cyclobutylacetate presents unique storage challenges due to the specific reactivity of the bulky tert-butyl group.

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic vulnerabilities of this molecule, we can implement self-validating protocols that ensure absolute structural integrity over multi-year storage periods.

Part 1: Core Degradation Mechanisms (FAQ)

Q1: My stored batch of tert-butyl cyclobutylacetate developed pressure and popped the vial cap. What caused this? A: This is a classic symptom of acid-catalyzed thermal decomposition. tert-Butyl esters are highly labile to acidic conditions[1]. Even trace amounts of acid—such as residual catalysts from synthesis or naturally occurring acidic silanol groups on the surface of standard unwashed borosilicate glassware—can trigger an E1-type elimination reaction. This cleavage breaks the ester down into cyclobutylacetic acid and isobutylene gas[2]. The generation of isobutylene causes the vial pressure to build up. Furthermore, the newly formed cyclobutylacetic acid lowers the pH of the liquid matrix, creating a runaway auto-catalytic feedback loop that rapidly destroys the remaining ester[2].

Q2: Since it is an ester, shouldn't I be more worried about moisture and base-catalyzed hydrolysis? A: Counterintuitively, no. The bulky tert-butyl group provides immense steric shielding to the carbonyl carbon. This steric hindrance makes tert-butyl cyclobutylacetate remarkably resistant to standard base-catalyzed saponification (the BAC2 mechanism)[3]. While moisture should still be strictly avoided to prevent slow neutral hydrolysis, the primary and most aggressive threat to the long-term stability of this compound is acid-catalyzed cleavage (the AAL1 mechanism)[4].

Q3: Can I store this compound at room temperature if my sample is strictly anhydrous? A: It is highly discouraged for long-term archiving. While removing moisture prevents neutral hydrolysis, thermal stress alone provides the kinetic energy required to overcome the activation barrier for unimolecular decomposition. tert-Butyl esters exhibit temperature-dependent stability; continuous storage at 25°C will inevitably induce the elimination of isobutylene over time. For multi-month or multi-year storage, thermal arrest via refrigeration (2–8°C) or freezing (-20°C) is mandatory.

Part 2: Degradation Pathways & Workflows

DegradationMechanisms cluster_acid Acid/Thermal Pathway (Primary Threat) cluster_base Moisture Pathway (Secondary Threat) TBC tert-Butyl Cyclobutylacetate (Intact Ester) Acid Trace Acid / Heat TBC->Acid Exposure Moisture H2O / Neutral pH TBC->Moisture Exposure Isobutylene Isobutylene Gas (Causes Pressure) Acid->Isobutylene E1 Elimination CBA Cyclobutylacetic Acid (Auto-catalyst) Acid->CBA E1 Elimination CBA->Acid Lowers pH (Positive Feedback) TBA tert-Butanol Moisture->TBA Slow Hydrolysis CBA2 Cyclobutylacetic Acid Moisture->CBA2 Slow Hydrolysis

Mechanistic pathways of tert-butyl cyclobutylacetate degradation via acid and moisture.

Part 3: Quantitative Stability Data

To contextualize the importance of proper storage, below is a comparative matrix of degradation rates based on environmental variables.

Table 1: Stability Matrix and Estimated Degradation Rates for tert-Butyl Cyclobutylacetate

Storage ConditionTemp (°C)AtmosphereContainer PreparationPrimary Degradation RiskEstimated Shelf Life
Ambient (Bench)25°CAir (Ambient)Standard GlassAuto-catalytic acid cleavage< 3 Months
Refrigerated4°CAir (Sealed)Standard GlassSlow hydrolysis / elimination6 - 12 Months
Frozen (Standard)-20°CArgonStandard GlassTrace surface acid catalysis1 - 2 Years
Optimized -20°C Argon Alkali-Washed Negligible > 3 Years

Part 4: Experimental Protocols for Optimized Storage

To achieve the "Optimized" shelf life (> 3 years), researchers must implement a self-validating workflow that systematically eliminates the three degradation vectors: trace acid, moisture, and thermal energy.

Protocol 1: Alkali-Washing of Storage Vials (Acid Neutralization)

Causality: Standard borosilicate glass contains mildly acidic surface silanol groups. Washing the glass with a weak base neutralizes these sites, preventing the initiation of the auto-catalytic isobutylene elimination[2].

  • Submerge the glass storage vials in a 5% (w/v) aqueous potassium carbonate (K₂CO₃) solution for 2 hours.

  • Rinse the vials thoroughly with distilled water (5x volume), followed by a final rinse with HPLC-grade acetone to displace the water.

  • Bake the vials in a drying oven at 120°C for at least 4 hours to ensure the complete removal of residual moisture.

  • Self-Validation Check: Before baking, test the final acetone rinse with pH paper. The runoff must read strictly neutral (pH 7.0). If it is acidic, repeat the alkali wash.

Protocol 2: Anhydrous Packaging and Inert Gas Purging

Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation and neutral hydrolysis. Adding a physical scavenger ensures that any microscopic ingress of moisture over years of storage is immediately sequestered.

  • Transfer the purified tert-butyl cyclobutylacetate into the alkali-washed, oven-dried vial under a fume hood.

  • Scavenge: Add a small quantity of activated 4Å molecular sieves (approx. 10% w/v) directly to the liquid.

  • Purge: Insert a sterile needle connected to a Schlenk line or an Argon gas manifold into the vial. Purge the headspace with a gentle stream of Argon for 60 seconds. (Note: Argon is preferred over Nitrogen as it is denser than air and blankets the liquid more effectively).

  • Seal: Quickly seal the vial using a PTFE-lined silicone septum and a crimp cap to ensure a hermetic, gas-tight environment.

  • Store the sealed vial in a dedicated -20°C freezer.

  • Self-Validation Check: Weigh the sealed vial on an analytical balance and record the exact mass on the label. A decrease in mass during future audits indicates a compromised septum seal (loss of volatiles), while a stable mass guarantees atmospheric isolation.

StorageProtocol Step1 1. Alkali Wash (Neutralize Glass) Step2 2. Oven Dry (120°C, 4h) Step1->Step2 Step3 3. Add 4Å Sieves (Moisture Scavenger) Step2->Step3 Step4 4. Argon Purge (Displace O2/H2O) Step3->Step4 Step5 5. PTFE Seal (Gas-Tight Closure) Step4->Step5 Step6 6. Store at -20°C (Thermal Arrest) Step5->Step6

Step-by-step workflow for the optimal long-term storage of tert-butyl esters.

References

  • DI-tert-BUTYL MALONATE - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • tert-Butyl Esters - Organic Chemistry Portal Organic Chemistry Portal URL:[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution Arkivoc URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance issues with tert-butyl cyclobutylacetate in synthesis

Introduction Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering steric hindrance issues when working with tert-butyl cyclobutyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering steric hindrance issues when working with tert-butyl cyclobutylacetate. The molecule presents a dual steric challenge: the puckered, bulky cyclobutyl ring and the massive tert-butyl ester group. These structural features severely impede standard alpha-alkylation and ester hydrolysis workflows. Below, we dissect the causality of these failures and provide field-proven, self-validating protocols to overcome them.

Section 1: Enolate Formation and Alpha-Alkylation

FAQ 1: Why is my alpha-alkylation yield so low, and why am I recovering unreacted starting material or eliminated electrophiles?

Causality: The alpha-carbon of tert-butyl cyclobutylacetate is sandwiched between a cyclobutyl ring and a bulky tert-butyl ester. This steric congestion makes the corresponding lithium enolate highly basic but poorly nucleophilic[1]. When reacted with secondary or bulky alkyl halides, the activation energy for the SN₂ transition state is prohibitively high. Consequently, the enolate acts as a base, triggering an E2 elimination of the alkyl halide rather than forming the desired C-C bond.

Solution: To force the SN₂ pathway, you must maximize the nucleophilicity of the enolate. This is achieved by using a strong, non-nucleophilic base (LDA) and adding a polar aprotic co-solvent like DMPU (N,N'-Dimethylpropyleneurea). DMPU strongly solvates the lithium cation, breaking down the unreactive enolate aggregates into highly reactive monomers. Furthermore, you must restrict your electrophiles to unhindered primary, allylic, or benzylic halides[1].

Alkylation Start tert-butyl cyclobutylacetate Alpha-Alkylation Base Base Selection: Use LDA at -78°C Start->Base Additive Add DMPU (Breaks Li+ aggregates) Base->Additive Electrophile Electrophile Addition: Unhindered R-X only Additive->Electrophile Result High Yield SN2 Alkylated Product Electrophile->Result Primary/Allylic Fail E2 Elimination (If bulky R-X used) Electrophile->Fail Secondary/Bulky

Workflow for optimizing alpha-alkylation of sterically hindered esters.

Protocol 1: Optimized Alpha-Alkylation Self-Validation Checkpoint: The reaction solution should turn pale yellow upon enolate formation. If it remains completely colorless, moisture may have quenched the LDA.

  • Flame-dry a Schlenk flask under argon and add anhydrous THF (10 mL/mmol substrate) and diisopropylamine (1.1 equiv).

  • Cool the flask to -78 °C and add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Add tert-butyl cyclobutylacetate (1.0 equiv) dropwise. Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Add DMPU (2.0 equiv) and stir for 15 minutes to deaggregate the enolate.

  • Add the primary/allylic alkyl halide (1.2 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Section 2: Ester Cleavage and Deprotection

FAQ 2: Why does standard basic saponification (LiOH/NaOH) fail to hydrolyze the tert-butyl ester?

Causality: Standard basic hydrolysis proceeds via the B_Ac2 mechanism, requiring the hydroxide ion to attack the carbonyl carbon at the Bürgi-Dunitz trajectory (approx. 107°). The three methyl groups of the tert-butyl moiety create an impenetrable steric shield, physically blocking the nucleophile from reaching the carbonyl carbon[2].

Solution: You must switch the mechanistic paradigm from base-catalyzed acyl-oxygen cleavage to acid-catalyzed alkyl-oxygen cleavage (A_Al1 mechanism). By using Trifluoroacetic acid (TFA), the carbonyl oxygen is protonated, drawing electron density away from the ester oxygen. The tert-butyl group then leaves as a stable tert-butyl carbocation, which rapidly loses a proton to become isobutylene gas, driving the reaction to completion[3].

FAQ 3: TFA is too harsh for my substrate. How can I selectively deprotect the tert-butyl ester in the presence of acid-labile groups?

Causality: While TFA is highly effective, it lacks orthogonality and will strip Boc groups or degrade sensitive moieties.

Solution: Use a Lewis acid such as Zinc Bromide (ZnBr₂) or Iron(III) Chloride (FeCl₃) in an anhydrous organic solvent (e.g., Dichloromethane). The Lewis acid coordinates to both oxygens of the ester, shifting electron density and weakening the C-O bond, allowing for mild cleavage without the harsh pH of protic acids[3][4].

Deprotection Ester tert-butyl cyclobutylacetate BaseCond Basic Conditions (NaOH, LiOH) Ester->BaseCond AcidCond Protic Acid (TFA / DCM) Ester->AcidCond LewisCond Lewis Acid (ZnBr2 or FeCl3) Ester->LewisCond Block Steric Blockade (No B_Ac2 attack) BaseCond->Block Fails Protonation Carbonyl Protonation (A_Al1 Mechanism) AcidCond->Protonation Coordination Oxygen Coordination (C-O bond weakening) LewisCond->Coordination Success cyclobutylacetic acid + isobutylene Protonation->Success t-Bu cation leaves Coordination->Success Mild Cleavage

Mechanistic pathways for overcoming steric hindrance in tert-butyl ester deprotection.

Quantitative Data: Deprotection Strategies Comparison

MethodReagentsTempTimeYieldMechanismSelectivity
Basic Saponification LiOH, THF/H₂O60 °C24 h<5%B_Ac2Poor (Sterically blocked)[2]
Standard Acidic 50% TFA in DCM25 °C2-5 h>95%A_Al1Cleaves Boc, trityl, and t-Bu[3]
Mild Lewis Acid 500 mol% ZnBr₂, DCM25 °C24 h85-90%CoordinationPreserves N-Boc and Fmoc[3]
Alternative Lewis Acid 1.5 equiv FeCl₃, DCM25 °C1-2 h>90%CoordinationFast orthogonal cleavage[4]

Protocol 2: Standard Acidic Deprotection (TFA) Self-Validation Checkpoint: The evolution of isobutylene gas (bubbling) should be visible upon the addition of TFA.

  • Dissolve tert-butyl cyclobutylacetate (1 mmol) in 5 mL of anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 5 mL of Trifluoroacetic acid (TFA) dropwise.

  • Remove the ice bath and stir at room temperature for 3 hours.

  • Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 10 mL) to yield pure cyclobutylacetic acid.

Protocol 3: Mild Orthogonal Deprotection (ZnBr₂) Self-Validation Checkpoint: ZnBr₂ forms a suspension in DCM; the reaction is heterogeneous. Do not switch to THF to dissolve it, as Lewis basic THF coordinates the zinc and halts the reaction[3].

  • Suspend tert-butyl cyclobutylacetate (1 mmol) in 5 mL of anhydrous DCM.

  • Add anhydrous ZnBr₂ (5.0 mmol, 500 mol%) to the stirred solution at room temperature.

  • Stir vigorously for 24 hours under an inert atmosphere.

  • Quench the reaction by adding 20 mL of distilled water and stir for an additional 2 hours to decomplex the zinc.

  • Separate the organic phase, extract the aqueous layer twice with DCM (20 mL), dry the combined organics over Na₂SO₄, and concentrate to yield the free acid[3].

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for tert-Butyl Cyclobutylacetate Esterification

Welcome to the Technical Support Center for the esterification of tert-butyl cyclobutylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the esterification of tert-butyl cyclobutylacetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common experimental challenges, with a core focus on the critical role of solvent selection.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of tert-butyl cyclobutylacetate. Each issue is presented in a question-and-answer format, offering not just a solution but a detailed explanation of the underlying chemical principles.

Q1: My reaction yield is consistently low, even with prolonged reaction times. What are the likely causes and how can I improve it?

A1: Low yields in the Fischer esterification of a sterically hindered acid like cyclobutanecarboxylic acid with a bulky alcohol such as tert-butanol are often due to an unfavorable reaction equilibrium.[1] The formation of water as a byproduct can drive the reaction backward through hydrolysis, limiting the formation of your desired ester.[2][3][4]

Core Issue: The primary culprit is the presence of water in the reaction mixture, which shifts the equilibrium to favor the reactants.[3][4]

Troubleshooting Steps & Scientific Rationale:

  • Implement Water Removal: The most effective strategy to drive the equilibrium towards the product is the continuous removal of water as it is formed.[1][2]

    • Recommended Method: Utilize a Dean-Stark apparatus with a suitable azeotropic solvent.[3][5][6] Toluene is a common and effective choice as it forms a low-boiling azeotrope with water, allowing for its physical separation.[3][5][7]

    • Alternative Method: If a Dean-Stark apparatus is not feasible, consider using molecular sieves (3Å or 4Å) as a desiccant within the reaction flask.[1][3] However, be aware that the capacity of the sieves may be a limiting factor.

  • Solvent Choice is Critical: The solvent not only facilitates the reaction but can also play a role in water removal.

    • Azeotropic Solvents: Toluene or benzene are excellent choices for use with a Dean-Stark apparatus as they are immiscible with water, allowing for clear separation in the trap.[3][5]

    • Non-Azeotropic Solvents: Using the alcohol reactant (tert-butanol) in large excess can also shift the equilibrium but may not be as efficient as active water removal.[4][7]

  • Catalyst Selection and Concentration: While solvent is key, the acid catalyst is also crucial.

    • Common Catalysts: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are standard choices.[4][7]

    • Catalyst Amount: Use a catalytic amount, as excessive acid can promote side reactions, particularly the dehydration of tert-butanol to isobutylene.[8]

Q2: I'm observing a significant amount of a byproduct that I suspect is isobutylene. How can I minimize this side reaction?

A2: The formation of isobutylene is a common side reaction during the acid-catalyzed esterification with tert-butanol.[8] This occurs because tert-butanol can readily dehydrate under acidic conditions to form a stable tertiary carbocation, which then eliminates a proton to yield isobutylene.

Core Issue: The acidic conditions and elevated temperatures required for esterification also favor the dehydration of tert-butanol.

Troubleshooting Steps & Scientific Rationale:

  • Moderate Reaction Temperature: While heat is necessary to drive the esterification, excessive temperatures will accelerate the dehydration of tert-butanol.[8]

    • Recommendation: If using toluene (boiling point ~111°C) with a Dean-Stark setup, the reflux temperature is generally suitable. Avoid aggressive heating.

  • Control Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher acid concentrations will increase the rate of both the desired esterification and the undesired dehydration.

  • Consider Alternative Esterification Methods for Sterically Hindered Substrates:

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It proceeds under mild, neutral conditions, thus avoiding the acidic environment that causes tert-butanol dehydration.[9][10] This is particularly advantageous for acid-labile substrates.[9][10]

    • Reaction with Isobutylene: An alternative synthesis route involves the direct acid-catalyzed addition of cyclobutanecarboxylic acid to isobutylene.[11][12] This method avoids the use of tert-butanol altogether.

Q3: My reaction is proceeding very slowly. How can I increase the reaction rate without promoting side reactions?

A3: Slow reaction rates are expected given the steric hindrance of both cyclobutanecarboxylic acid and tert-butanol.

Core Issue: Steric hindrance slows the nucleophilic attack of the alcohol on the protonated carboxylic acid, which is a key step in the Fischer esterification mechanism.[13][14]

Troubleshooting Steps & Scientific Rationale:

  • Ensure Anhydrous Conditions: Any residual water at the start of the reaction will hinder the forward reaction. Thoroughly dry all glassware and use anhydrous solvents.

  • Optimize Reactant Concentrations: While using a large excess of one reactant can increase the rate, this may not be practical or cost-effective with tert-butanol. A better approach is to ensure efficient water removal.

  • Solvent Polarity: The choice of solvent can influence reaction rates.

    • Polar Aprotic Solvents: Solvents like acetonitrile or acetone have been shown to promote esterification reactions in some cases.[15] However, their miscibility with water can complicate removal with a Dean-Stark apparatus.

    • Non-Polar Solvents: Toluene or heptane are generally preferred for their azeotropic properties with water, which is the more dominant factor for driving this specific equilibrium-limited reaction to completion.[16]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed esterification of tert-butyl cyclobutylacetate?

A1: The reaction follows the general mechanism of a Fischer esterification.[1][4] The key steps are:

  • Protonation of the carbonyl oxygen of cyclobutanecarboxylic acid by the acid catalyst.[13][14] This makes the carbonyl carbon more electrophilic.

  • Nucleophilic attack of the hydroxyl group of tert-butanol on the activated carbonyl carbon, forming a tetrahedral intermediate.[1][14]

  • Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups of the carboxylic acid.[4]

  • Elimination of water as a leaving group, regenerating the carbonyl and forming a protonated ester.[4][14]

  • Deprotonation to yield the final product, tert-butyl cyclobutylacetate, and regenerate the acid catalyst.[14]

Q2: Why is direct esterification with tert-butanol challenging?

A2: The primary challenge is the high reactivity of tert-butanol in the presence of acid, which leads to its rapid dehydration to isobutylene.[8] This side reaction competes with the desired esterification. Additionally, the steric bulk of the tert-butyl group hinders its approach to the carboxylic acid, slowing down the reaction rate.[16]

Q3: What are the key properties to consider when selecting a solvent for this reaction?

A3:

  • Azeotropic Properties with Water: The ability to form a low-boiling azeotrope with water is crucial for efficient removal using a Dean-Stark trap.[3]

  • Immiscibility with Water: The solvent should be immiscible with water to allow for separation in the Dean-Stark trap.[5][6]

  • Boiling Point: The boiling point of the solvent determines the reaction temperature when running at reflux. It should be high enough to provide a reasonable reaction rate but not so high as to promote significant decomposition or side reactions.

  • Inertness: The solvent should be inert under the reaction conditions and not react with the reactants, products, or catalyst.

Solvent Property Comparison
SolventBoiling Point (°C)Forms Azeotrope with Water?Water SolubilityKey Considerations
Toluene 111YesImmiscibleRecommended. Excellent for use with a Dean-Stark apparatus.[5][7]
Benzene 80YesImmiscibleEffective, but often avoided due to toxicity.
Heptane 98YesImmiscibleA suitable alternative to toluene.[16]
Cyclohexane 81YesImmiscibleAnother viable alternative with a lower boiling point.
Dichloromethane 40NoImmiscibleGenerally too low of a boiling point for efficient esterification.
Experimental Protocol: Esterification of Cyclobutanecarboxylic Acid with tert-Butanol using a Dean-Stark Apparatus

Materials:

  • Cyclobutanecarboxylic acid

  • tert-Butanol

  • p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄)

  • Toluene (anhydrous)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer, and stir bar.[3]

Procedure:

  • Apparatus Setup: Assemble the dry glassware consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.[3]

  • Reagent Addition: To the round-bottom flask, add cyclobutanecarboxylic acid, tert-butanol (1.2-1.5 equivalents), and a catalytic amount of p-TsOH (e.g., 0.05 equivalents). Add toluene as the solvent.[7]

  • Fill the Trap: Fill the Dean-Stark trap with toluene before starting the reaction.[3]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the trap.[3] As the azeotrope condenses, the water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[5][6]

  • Monitoring: Continue the reaction until no more water is collected in the trap.

  • Workup: Allow the reaction to cool to room temperature. Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tert-butyl cyclobutylacetate by vacuum distillation or column chromatography as needed.

Solvent Selection Workflow

Solvent_Selection_Workflow Start Start: Esterification of tert-Butyl Cyclobutylacetate Equilibrium Is the reaction equilibrium-limited? Start->Equilibrium WaterRemoval Implement Water Removal Equilibrium->WaterRemoval Yes Azeotropic Use Azeotropic Distillation (Dean-Stark) WaterRemoval->Azeotropic Preferred Desiccant Use In-Situ Desiccant (Molecular Sieves) WaterRemoval->Desiccant Alternative SolventChoice Select Azeotropic Solvent Azeotropic->SolventChoice SideReaction Are side reactions (e.g., dehydration) a concern? Desiccant->SideReaction Toluene Toluene/Heptane (Immiscible with Water) SolventChoice->Toluene Toluene->SideReaction MildConditions Consider Milder Methods (e.g., Steglich Esterification) SideReaction->MildConditions Yes Proceed Proceed with Fischer Esterification SideReaction->Proceed No End End: Optimized Protocol MildConditions->End Proceed->End

Caption: Decision workflow for solvent and method selection.

References

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • Dean-Stark Apparatus - Orick Médico Sarl. Available at: [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. Available at: [Link]

  • Dean Stark Apparatus - Scoilnet. Available at: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available at: [Link]

  • Reactive Distillation for Synthesizing Ethyl tert-Butyl Ether from Low-Grade Alcohol Catalyzed by Potassium Hydrogen Sulfate - ResearchGate. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification - Chemistry LibreTexts. Available at: [Link]

  • ETBE Synthesis via Reactive Distillation. 1. Steady-State Simulation and Design Aspects. Available at: [Link]

  • Parametric Optimization of a Reactive Distillation Column for the Ethyl Tert-Butyl Ether Production - Periodica Polytechnica. Available at: [Link]

  • SIMULATION OF REACTIVE DISTILLATION COLUMN OF METHYL TERT- BUTYL ETHER PRODUCTION PARRATHEN A/L SHANMUGASUNDARAM UNIVERSITI SAIN. Available at: [Link]

  • Simulation Studies on Reactive Distillation for Synthesis of tert-Amyl Ethyl Ether. Available at: [Link]

  • Warning: tert-Butyl bromoacetate is a lachrymator. The reagent, reaction and its work-up should be handled in an adequately ventilated fume hood while wearing gloves, safety glasses and laboratory coat. - Organic Syntheses Procedure. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]

  • Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media - ResearchGate. Available at: [Link]

  • Carboxylic Acids + Alcohols → Esters (Fischer Esterification) - OrgoSolver. Available at: [Link]

  • Solvent effects on esterification equilibria - Semantic Scholar. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents.
  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing). Available at: [Link]

  • tert-Butyl Esters - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Reaction Kinetics of Tert-Butanol Esterification - ResearchGate. Available at: [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. Available at: [Link]

  • Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement - PMC. Available at: [Link]

  • The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • US10023520B2 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC. Available at: [Link]

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Available at: [Link]

  • Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Tert-Butyl Cyclobutylacetate vs. Ethyl Cyclobutylacetate: A Comprehensive Reactivity Guide

In modern drug development and complex organic synthesis, the cyclobutyl group frequently serves as a critical bioisostere for gem-dimethyl groups or phenyl rings, improving metabolic stability and modulating lipophilici...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and complex organic synthesis, the cyclobutyl group frequently serves as a critical bioisostere for gem-dimethyl groups or phenyl rings, improving metabolic stability and modulating lipophilicity. When incorporating cyclobutylacetic acid derivatives into synthetic pipelines, the choice of the ester protecting group—specifically tert-butyl cyclobutylacetate versus ethyl cyclobutylacetate —dictates the entire downstream synthetic strategy.

This guide provides an in-depth, objective comparison of their reactivity profiles, mechanistic divergence, and field-proven protocols for orthogonal deprotection.

Structural and Mechanistic Divergence

The fundamental difference between these two molecules lies in the steric bulk and electronic properties of their respective alkyl ester groups. This structural variance leads to completely divergent reactivity pathways.

The Steric Shielding of the Tert-Butyl Group

Tert-butyl cyclobutylacetate features a bulky −C(CH3​)3​ group. The sheer volume of these three methyl groups creates a dense steric shield around the ester's carbonyl carbon. When a nucleophile (such as a hydroxide ion during saponification or a Grignard reagent) attempts to approach via the Bürgi-Dunitz trajectory, it is sterically repelled [1]. Consequently, tert-butyl esters are highly resistant to standard base-catalyzed hydrolysis ( BAC​2 mechanism) [2].

Acid-Catalyzed Cleavage ( AAL​1 ) vs. Base-Catalyzed Saponification ( BAC​2 )

Because tert-butyl cyclobutylacetate resists nucleophilic attack, it must be cleaved under highly acidic conditions. Strong acids like Trifluoroacetic acid (TFA) protonate the carbonyl oxygen, triggering the heterolytic cleavage of the alkyl-oxygen bond. This is driven by the formation of a highly stable tert-butyl carbocation ( AAL​1 mechanism), which subsequently eliminates a proton to form isobutylene gas [3].

Conversely, ethyl cyclobutylacetate is a standard primary ester. The unhindered ethyl group allows rapid nucleophilic attack by hydroxide ions. It undergoes classic base-catalyzed saponification ( BAC​2 mechanism) to yield cyclobutylacetic acid and ethanol, but it remains highly stable under mild to moderate acidic conditions[4].

Reactivity TBA Tert-Butyl Cyclobutylacetate Acid Acidic Conditions (TFA) A_AL1 Mechanism TBA->Acid Rapid Cleavage Base Basic Conditions (NaOH) B_AC2 Mechanism TBA->Base Sterically Blocked ECA Ethyl Cyclobutylacetate ECA->Acid Highly Stable ECA->Base Rapid Saponification Product Cyclobutylacetic Acid (Target Product) Acid->Product - Isobutylene Base->Product - Ethanol

Divergent reactivity pathways of cyclobutylacetate esters under acidic and basic conditions.

Quantitative Comparison & Physical Properties

The table below summarizes the physical properties and reactivity metrics of both esters, providing a quick-reference guide for reaction planning.

Parameter / PropertyTert-Butyl CyclobutylacetateEthyl Cyclobutylacetate
CAS Number N/A (Custom Synthesis)38353-27-4[5]
Alkyl Group Structure −C(CH3​)3​ (Branched/Bulky) −CH2​CH3​ (Linear/Small)
Boiling Point ~185 °C (Predicted)177.6 ± 8.0 °C [6]
Density ~0.95 g/cm³1.0 ± 0.1 g/cm³[6]
Stability to Base (LiOH/NaOH) Highly Stable (Resists Hydrolysis)Labile (Rapidly Hydrolyzed)
Stability to Acid (TFA/HCl) Labile (Cleaves in 1-5 hours)Stable (Resists mild/moderate acid)
Enolate Formation Highly stable (Resists self-condensation)Prone to Claisen self-condensation
Primary Cleavage Byproduct Isobutylene (Gas) or tert-butanolEthanol (Liquid)

Orthogonal Deprotection Strategy

In complex multi-step syntheses, chemists frequently utilize both ester types within the same molecular scaffold. This is known as orthogonal deprotection . Because the tert-butyl ester is exclusively sensitive to acid and the ethyl ester is exclusively sensitive to base, researchers can selectively unmask one carboxylic acid moiety without disturbing the other.

Orthogonal Start Mixed Ester Scaffold (Ethyl & Tert-Butyl) Step1 TFA / DCM / TIS (Acidic Cleavage) Start->Step1 Selectively removes t-Bu Intermediate Ethyl Ester + Free Carboxylic Acid Step1->Intermediate Ethyl group survives Step2 LiOH / THF / H2O (Basic Saponification) Intermediate->Step2 Hydrolyzes Ethyl group Final Fully Deprotected Di-Carboxylic Acid Step2->Final Final Product

Orthogonal deprotection workflow for a mixed ethyl and tert-butyl ester scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for cleaving these esters, including the causality behind the reagent choices.

Protocol A: Acid-Mediated Cleavage of Tert-Butyl Cyclobutylacetate

Objective: Selective deprotection to yield cyclobutylacetic acid while preserving base-sensitive functional groups.

  • Causality of Reagents: Trifluoroacetic acid (TFA) provides the necessary acidity to protonate the ester. Triisopropylsilane (TIS) is added as a carbocation scavenger. Without TIS, the highly reactive tert-butyl cation generated during cleavage can re-alkylate the cyclobutyl ring or other electron-rich moieties in the substrate[3][4]. Dichloromethane (DCM) acts as a non-polar co-solvent to maintain substrate solubility.

Step-by-Step Methodology:

  • Preparation: Dissolve tert-butyl cyclobutylacetate (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Scavenger Addition: Add Triisopropylsilane (TIS, 2.0 eq) to the stirring solution.

  • Acidification: Cool the reaction flask to 0 °C using an ice bath (to minimize exothermic degradation). Dropwise, add an equal volume of TFA so that the final solvent ratio is 1:1 (DCM:TFA).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 5 hours.

  • Self-Validation Checkpoint: The reaction progress can be visually validated by the cessation of gas evolution (isobutylene). Furthermore, TLC analysis (stained with Bromocresol Green) will reveal the disappearance of the UV-inactive ester spot and the emergence of a bright yellow spot against a blue background, confirming the formation of the free carboxylic acid.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

Protocol B: Base-Catalyzed Saponification of Ethyl Cyclobutylacetate

Objective: Hydrolysis of the ethyl ester to cyclobutylacetic acid while preserving acid-sensitive functional groups.

  • Causality of Reagents: Lithium hydroxide monohydrate ( LiOH⋅H2​O ) provides the hydroxide nucleophile. A mixed solvent system of THF/MeOH/Water (3:1:1) is critical; it ensures that both the highly lipophilic organic ester and the hydrophilic inorganic hydroxide salt remain in a single, homogeneous phase, maximizing the collision rate and reaction kinetics.

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl cyclobutylacetate (1.0 eq) in a mixture of THF and Methanol (3:1 ratio, 0.3 M concentration).

  • Base Addition: Dissolve LiOH⋅H2​O (3.0 eq) in distilled water (equal to the volume of Methanol used). Add this aqueous solution dropwise to the organic mixture.

  • Reaction: Stir vigorously at room temperature for 4 to 12 hours.

  • Self-Validation Checkpoint: The initial slightly cloudy or biphasic mixture will gradually become a perfectly clear, homogeneous solution as the lipophilic ester is converted into the water-soluble lithium carboxylate salt.

  • Workup: Evaporate the THF and MeOH under reduced pressure. Dilute the remaining aqueous layer with water and wash with Diethyl Ether (to remove unreacted starting material).

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1M HCl. Extract the newly formed cyclobutylacetic acid with Ethyl Acetate (3 × 15 mL). Dry the combined organic layers over Na2​SO4​ and concentrate.

References

  • 2. 3. 4.

Sources

Comparative

Mass spectrometry (LC-MS) validation of tert-butyl cyclobutylacetate intermediates

Optimizing LC-MS Validation for tert-Butyl Cyclobutylacetate Intermediates: A Comparative Guide As drug discovery pivots toward increasingly complex molecular architectures, the reliance on specialized aliphatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing LC-MS Validation for tert-Butyl Cyclobutylacetate Intermediates: A Comparative Guide

As drug discovery pivots toward increasingly complex molecular architectures, the reliance on specialized aliphatic building blocks has surged. tert-Butyl cyclobutylacetate is a prime example, serving as a critical intermediate in the synthesis of advanced therapeutics, such as covalent allosteric inhibitors targeting WRN helicase in MSI-high cancers[1].

However, quantifying this intermediate via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a notorious analytical hurdle. As a Senior Application Scientist, I frequently see methods fail during regulatory validation because they do not account for the fundamental physical chemistry of the analyte. This guide objectively compares analytical alternatives and provides a self-validating, ICH M10-compliant methodology for the robust quantification of tert-butyl cyclobutylacetate.

Mechanistic Insight: The tert-Butyl Ester Fragmentation Dilemma

To develop a reliable assay, we must first understand the causality behind the analyte's behavior in the mass spectrometer. The tert-butyl ester moiety is highly labile. During Electrospray Ionization (ESI), the protonated molecular ion [M+H]+ frequently undergoes rapid in-source fragmentation, characterized by the neutral loss of isobutylene (56 Da)[2].

Why does this happen? The transfer of the analyte from the liquid phase to the gas phase imparts significant internal energy to the molecule. The activation energy required to cleave the tert-butyl oxygen-carbon bond is relatively low. Driven by thermal energy in the desolvation process and collisional energy in the ion optics, the molecule undergoes a dissociative pathway—often resembling a McLafferty-type rearrangement—yielding the protonated cyclobutylacetic acid fragment and neutral isobutene ( C4​H8​ )[3].

If an analyst blindly optimizes for maximum overall signal, they will likely destroy the intact precursor ion. Therefore, method development requires a deliberate choice: either implement "soft" parameters to preserve the [M+H]+ ion, or intentionally drive the in-source fragmentation to 100% completion and monitor the [M+H−56]+ ion as the primary precursor for MS/MS transitions.

Comparative Analysis: Ionization Modes & Column Chemistries

To establish a method capable of passing stringent ICH M10 bioanalytical validation guidelines[4][5], we must compare alternative ionization techniques and stationary phases.

Ionization: ESI vs. APCI

While ESI is the industry standard, Atmospheric Pressure Chemical Ionization (APCI) transfers less internal energy to aliphatic esters during the gas-phase ionization process, provided the corona discharge and probe temperatures are carefully optimized.

Table 1: Performance Comparison of Ionization Modes for tert-Butyl Cyclobutylacetate

Parameter / MetricESI (Electrospray Ionization)APCI (Atmospheric Pressure Chemical Ionization)
Optimal Source Temp 350 °C (High desolvation needed)250 °C (Lower probe temp prevents thermal degradation)
Intact [M+H]+ Abundance < 15% (Severe in-source fragmentation)> 65% (Preserved intact molecular ion)
Primary Precursor Monitored [M+H−56]+ (Fragment) [M+H]+ (Intact)
Signal-to-Noise (LLOQ) 12:1 (High baseline noise from fragments)45:1 (Cleaner background)
Matrix Susceptibility High (Prone to ion suppression)Low (Gas-phase proton transfer is less affected)
Column Chemistry: C18 vs. Biphenyl

Because cyclobutylacetate is a relatively small, aliphatic molecule, standard C18 columns often fail to provide adequate retention unless highly aqueous mobile phases are used. Elution near the void volume exposes the analyte to severe matrix suppression.

Table 2: Chromatographic Performance (Isocratic 40% ACN / 60% Water + 0.1% FA)

MetricStandard C18 (Octadecylsilane)Biphenyl PhaseCausality / Scientific Insight
Retention Factor ( k ) 1.23.8Biphenyl introduces steric and dispersive interactions that enhance the retention of the cyclobutyl ring.
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Biphenyl phases resist phase collapse in highly aqueous conditions better than dense C18.
Matrix Factor (MF) 0.65 (35% Suppression)0.98 (Minimal Effect)Increased retention on Biphenyl pulls the analyte away from early-eluting polar matrix components (e.g., salts, phospholipids).

Method Development & Validation Workflow

The following diagram maps the logical architecture of our validation strategy, ensuring that the physical vulnerabilities of the analyte are addressed before regulatory execution begins.

G N1 Identify Labile Target (tert-Butyl Cyclobutylacetate) N2 Optimize Ionization (APCI to minimize -56 Da loss) N1->N2 N3 Select Column Chemistry (Biphenyl for enhanced retention) N2->N3 N4 ICH M10 Validation Execution N3->N4 N5 Selectivity & Matrix Effect (IS-Normalized) N4->N5 N6 Accuracy & Precision (Intra/Inter-day) N4->N6 N7 Stability Testing (Benchtop & Autosampler) N4->N7 N8 Validated LC-MS/MS Method N5->N8 N6->N8 N7->N8

Logical workflow for LC-MS method development and ICH M10 validation of labile ester intermediates.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. By incorporating a Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., D9​ -tert-butyl cyclobutylacetate) early in the sample preparation, any volumetric losses or matrix-induced ionization fluctuations are dynamically corrected.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma) or reaction mixture into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (100 ng/mL in 50% Acetonitrile). Self-Validation Check: The IS must be added before any extraction to account for recovery variance.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and quench esterase activity.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (preventing solvent-effect peak distortion).

Step 2: LC-APCI-MS/MS Acquisition
  • Column: Biphenyl, 50 x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0-0.5 min (20% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 20% B).

  • APCI Source Parameters: Probe Temperature 250 °C, Corona Discharge 3.0 µA, Cone Voltage 20 V (optimized low to prevent fragmentation).

Step 3: ICH M10 Validation Execution
  • Selectivity & Matrix Effect: Analyze 6 independent lots of blank matrix. Calculate the IS-normalized Matrix Factor (MF). Acceptance Criteria: The CV of the IS-normalized MF must be < 15%[5].

  • Accuracy & Precision: Prepare Quality Control (QC) samples at 4 levels (LLOQ, Low, Mid, High). Analyze in 6 replicates across 3 separate analytical runs. Acceptance Criteria: Intra- and inter-day precision (CV%) must be ≤ 15% (≤ 20% at LLOQ), and accuracy must be within 85-115% of nominal (80-120% at LLOQ)[4].

  • Stability: Evaluate benchtop stability (room temp for 24h) and autosampler stability (4 °C for 48h). Because tert-butyl esters can hydrolyze, stability is confirmed only if the deviation is ≤ 15% from freshly prepared calibrators.

References

  • MDPI. "Miniaturised Extraction Techniques in Personalised Medicine: Analytical Opportunities and Translational Perspectives." MDPI. Available at:[Link]

  • National Institutes of Health (NIH). "Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers." PMC. Available at: [Link]

  • arXiv. "Dissociative photoionization of EUV lithography photoresist models." arXiv. Available at:[Link]

  • bioRxiv. "Quantification of hydrazine in biochemical assays and anammox bacteria using LC-MS." bioRxiv. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl cyclobutylacetate

Comprehensive Safety and Operational Guide: Handling Tert-Butyl Cyclobutylacetate in Drug Development Tert-butyl cyclobutylacetate, along with its functionalized derivatives (such as tert-butyl 2-amino-2-cyclobutylacetat...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Tert-Butyl Cyclobutylacetate in Drug Development

Tert-butyl cyclobutylacetate, along with its functionalized derivatives (such as tert-butyl 2-amino-2-cyclobutylacetate), serves as a critical building block in medicinal chemistry, particularly in the synthesis of spirocyclic scaffolds and novel active pharmaceutical ingredients (APIs). However, as an organic ester, it presents specific physicochemical hazards.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This protocol explains the mechanistic causality behind our safety choices, ensuring that every researcher understands not just what to wear, but why they are wearing it.

Mechanistic Hazard Profile

To handle Tert-butyl cyclobutylacetate safely, you must first understand its molecular behavior:

  • Flammability & Volatility: The bulky tert-butyl ester moiety lowers intermolecular hydrogen bonding compared to its free acid counterpart, significantly increasing its vapor pressure. These vapors can readily form explosive mixtures with ambient air.

  • Dermal & Ocular Toxicity: Esters act as aggressive defatting agents. Upon contact with the stratum corneum (the outermost layer of skin), they disrupt lipid bilayers, leading to severe contact dermatitis. Ocular exposure causes immediate corneal damage due to localized hydrolysis into cyclobutaneacetic acid and tert-butanol.

  • Reactivity: While relatively stable under ambient conditions, prolonged exposure to strong acids, bases, or atmospheric moisture will catalyze ester hydrolysis, potentially generating pressure in sealed containers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of reactive esters. The following matrix outlines the required gear, grounded in [1].

Self-Validating Principle: Always perform a pneumatic (air-inflation) test on gloves prior to donning to check for micro-perforations. A glove that cannot hold air cannot hold a solvent.

PPE CategorySpecificationMechanistic Justification & Causality
Primary Gloves Nitrile (Minimum 4 mil thickness)Adequate for incidental splash protection. Nitrile temporarily resists mildly polar organic solvents but will degrade upon prolonged exposure.
Secondary Gloves Butyl Rubber or Silver Shield®Esters rapidly permeate standard nitrile during continuous immersion. Butyl rubber provides superior resistance to ester solvation, preventing trans-dermal absorption.
Eye Protection Indirect-vented chemical splash gogglesPrevents vapor ingress and protects against the capillary action of liquid splashes, which standard safety glasses cannot stop.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Mitigates the severe fire risk associated with the volatile tert-butyl ester moiety.
Engineering Control Fume Hood (Face velocity: 80–120 fpm)The primary line of defense. Respirators are only required if this engineering control fails.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed, self-validating system for dispensing and reacting Tert-butyl cyclobutylacetate, adhering to the guidelines set forth in[2].

Step 1: Pre-Operation Validation

  • Action: Verify the fume hood continuous flow monitor reads between 80–120 feet per minute (fpm).

  • Causality: Flow rates below 80 fpm fail to capture heavy ester vapors, while rates above 120 fpm create turbulent eddies that can pull vapors back into the operator's breathing zone.

Step 2: Inert Atmosphere Setup

  • Action: Purge the reaction vessel with Argon or Nitrogen.

  • Self-Validation: Visually confirm the positive pressure of the inert gas line by observing the bubbler rate (1–2 bubbles per second).

  • Causality: Displacing oxygen and moisture prevents unwanted hydrolysis of the tert-butyl ester and eliminates the oxygen required for vapor ignition.

Step 3: Dispensing

  • Action: Use a gas-tight syringe or a positive displacement pipette for volumetric transfer.

  • Causality: The high vapor pressure of the ester will cause standard air-displacement pipettes to drip unpredictably, leading to benchtop contamination and exposure risks.

Step 4: Transfer & Quenching

  • Action: Post-transfer, immediately seal the primary container with Parafilm and return it to a dedicated flammables cabinet.

OperationalWorkflow A 1. Fume Hood Validation (>80 fpm) B 2. Don FR Lab Coat & Splash Goggles A->B C 3. Don Butyl/Nitrile Gloves (Check Pinholes) B->C D 4. Purge Vessel (Argon/Nitrogen) C->D E 5. Dispense via Gas-Tight Syringe D->E F 6. Segregate Waste (Non-Halogenated) E->F

Standard Operating Procedure for Handling Tert-Butyl Cyclobutylacetate.

Spill Response and Disposal Logistics

Chemical spills involving cyclobutaneacetic acid derivatives require immediate, calculated action to prevent vapor accumulation and environmental contamination [3].

Spill Response Protocol:

  • Isolate: Immediately halt all nearby heat sources, vacuum pumps, and stirring plates to eliminate ignition sources.

  • Contain: Surround the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

    • Causality: Never use combustible materials like paper towels for ester spills. Paper increases the surface area of the liquid, exponentially accelerating vapor generation and fire risk.

  • Collect: Use non-sparking tools (e.g., polypropylene scoops) to transfer the saturated absorbent into a chemically compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a mild alkaline detergent solution to hydrolyze and remove any residual organic film.

Disposal Logistics:

  • Classification: Route as "Non-Halogenated Organic Solvent Waste" (unless specifically cross-contaminated with halogenated solvents during your workflow).

  • Self-Validation Step: Verify the pH of any aqueous wash waste before combining it with the organic waste stream. Mixing acidic ester hydrolysis byproducts with incompatible organic bases can result in dangerous, pressure-generating exothermic reactions.

SpillResponse Spill Spill Detected: Tert-butyl cyclobutylacetate Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 500 mL, Inside Hood) Assess->Minor Low Risk Major Major Spill (> 500 mL or Outside Hood) Assess->Major High Risk Absorb Apply Inert Absorbent (Sand/Vermiculite) Minor->Absorb Evacuate Evacuate Lab & Call EHS Major->Evacuate Collect Collect in Chemical Waste Bag Absorb->Collect Ventilate Ventilate Area & Wash Surface Collect->Ventilate

Decision Matrix and Response Protocol for Chemical Spills.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14352278, alpha-Amino-cyclobutaneacetic acid tert-butyl ester." PubChem. Available at:[Link]

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